4-Nitrothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABDNAYUIKCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304314 | |
| Record name | 4-Nitro-2-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42137-24-6 | |
| Record name | 4-Nitro-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Nitrothiophene-2-carbonitrile from 2-Cyanothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Nitrothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document details the nitration of 2-cyanothiophene, including a thorough experimental protocol, and outlines the necessary characterization of the final product.
Synthesis Overview
The synthesis of this compound from 2-cyanothiophene is achieved through electrophilic nitration. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers. The electron-withdrawing nature of the cyano group at the 2-position directs the incoming nitro group to the 4- and 5-positions of the thiophene ring. Subsequent separation of the desired 4-nitro isomer is a critical step in obtaining the pure product.
Experimental Protocol: Nitration of 2-Cyanothiophene
This section provides a detailed methodology for the nitration of 2-cyanothiophene to produce a mixture of this compound and 5-Nitrothiophene-2-carbonitrile.[1]
Materials:
-
2-Cyanothiophene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer, cool 10 mL of concentrated sulfuric acid to 0°C.
-
To the cooled sulfuric acid, add 4.0 g (0.036 mol) of 2-cyanothiophene.
-
Prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid in a 1:1 ratio.
-
Add 6 mL of the nitrating mixture dropwise to the solution of 2-cyanothiophene, ensuring the temperature is maintained between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour. The solution will turn a dark red color.
-
Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring.
-
A yellow solid, which is a mixture of the 4- and 5-nitro isomers, will precipitate.
-
Collect the solid by filtration and wash it with two 5 mL portions of ice water.
-
The resulting solid is a mixture of this compound and 5-Nitrothiophene-2-carbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Cyanothiophene | [1] |
| Product | Mixture of 4- & 5-nitro 2-cyano thiophene | [1] |
| Total Yield of Isomeric Mixture | 3.7 g (66%) | [1] |
| Isomer Ratio (4-nitro : 5-nitro) | 1 : 2 | [1] |
Isomer Separation
The separation of the 4-nitro and 5-nitro isomers is crucial to isolate the desired this compound. While the initial search did not yield a specific protocol for the separation of this particular isomeric mixture, standard laboratory techniques such as fractional crystallization or column chromatography are commonly employed for separating isomers with different physical properties. The development of a specific separation protocol would require experimental optimization.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₂N₂O₂S |
| Molecular Weight | 154.15 g/mol |
Spectroscopic Data:
While a complete set of experimental spectra for this compound was not found in the initial search, the following ¹³C NMR data is available:
¹³C NMR Chemical Shifts:
A ¹³C NMR spectrum for this compound is available for reference.
Further characterization using ¹H NMR and mass spectrometry would be necessary to fully confirm the structure of the isolated product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Characterization of 4-Nitrothiophene-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Nitrothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide synthesizes expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the acquisition of key spectroscopic data are also provided.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Nitro-2-cyanothiophene, 5-Cyano-3-nitrothiophene
-
CAS Number: 42137-24-6[1]
-
Molecular Weight: 154.15 g/mol [1]
-
Physical Properties: The compound has a reported boiling point of 276.1 °C at 760 mmHg.[3]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known effects of the functional groups and the thiophene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.5 - 8.8 | Doublet | H-5 |
| ~ 8.2 - 8.4 | Doublet | H-3 |
Note: The protons on the thiophene ring are expected to be significantly downfield due to the strong electron-withdrawing effects of both the nitro and nitrile groups.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C4 (attached to NO₂) |
| ~ 135 - 140 | C5 |
| ~ 130 - 135 | C3 |
| ~ 115 - 120 | C2 (attached to CN) |
| ~ 112 - 116 | CN |
Note: The chemical shifts are estimated based on typical values for substituted thiophenes and the electronic effects of the substituents. A SpectraBase entry confirms the existence of a ¹³C NMR spectrum for this compound.[4]
Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2210 | Strong, Sharp | C≡N stretch |
| ~ 1550 - 1510 | Strong | Asymmetric NO₂ stretch |
| ~ 1360 - 1320 | Strong | Symmetric NO₂ stretch |
| ~ 3120 - 3080 | Medium | Aromatic C-H stretch |
| ~ 1600 - 1450 | Medium to Weak | Thiophene ring C=C stretching |
Note: The presence of a strong, sharp peak around 2220 cm⁻¹ is highly characteristic of the nitrile functional group. The two strong absorptions for the nitro group are also key diagnostic peaks.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 154 | Molecular Ion [M]⁺ |
| 124 | [M - NO]⁺ |
| 108 | [M - NO₂]⁺ |
| 82 | [M - NO₂ - CN]⁺ |
Note: The molecular ion peak is expected to be prominent. Key fragmentation pathways would involve the loss of the nitro and nitrile groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Expected UV-Vis Absorption Maxima (Solvent: Ethanol or Methanol)
| λmax (nm) | Transition |
| ~ 280 - 320 | π → π* |
Note: The extended conjugation of the thiophene ring with the nitro and nitrile groups is expected to result in a significant absorption in the UV region.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a 300, 400, or 500 MHz NMR spectrometer.[4]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Instrument Setup:
-
Use a FT-IR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will generate a spectrum of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
-
-
Ionization (Electron Ionization - EI):
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic losses of neutral fragments.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second cuvette with the sample solution.
-
-
Data Acquisition:
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
The instrument will record the absorbance as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of a novel compound like this compound can be visualized as follows:
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Plausible Synthetic Pathway
A likely synthetic route to this compound involves the nitration of 2-thiophenecarbonitrile.
Reaction Scheme:
2-Thiophenecarbonitrile + HNO₃/H₂SO₄ → this compound
General Protocol:
-
Preparation of Nitrating Mixture: Carefully add fuming nitric acid dropwise to a cooled (0-5 °C) solution of concentrated sulfuric acid with constant stirring.
-
Nitration: Dissolve 2-thiophenecarbonitrile in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid). Cool the solution to 0-5 °C.
-
Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2-thiophenecarbonitrile, maintaining the low temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water until neutral, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
References
Physicochemical Properties of 4-Nitrothiophene-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrothiophene-2-carbonitrile (CAS No: 42137-24-6), a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents logical workflows for its analysis.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding the melting point of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂N₂O₂S | [1][2] |
| Molecular Weight | 154.15 g/mol | [1][3] |
| CAS Number | 42137-24-6 | [1][3] |
| Melting Point | 121-123 °C | [1] |
| 121 °C | [3][4] | |
| 102 °C | [5] | |
| Boiling Point (Predicted) | 276.1 °C at 760 mmHg | [2][3] |
| Solubility | No experimental data available. Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, acetone, and ethanol. | |
| pKa (Predicted) | No experimental data available. The presence of the electron-withdrawing nitro and cyano groups is expected to confer acidic properties to the thiophene ring protons, though the compound is not expected to be a strong acid. |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves the nitration of a suitable thiophene precursor. One general approach is the direct nitration of 2-thiophenecarbonitrile.
General Protocol for Nitration of 2-Thiophenecarbonitrile:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-thiophenecarbonitrile in a suitable solvent such as acetic anhydride.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
Melting Point Determination:
The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) to observe the temperature range from the onset of melting to complete liquefaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
Data Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum should show characteristic absorption bands for the nitro (NO₂) and cyano (C≡N) functional groups.
Mass Spectrometry (MS):
Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting spectrum will provide the molecular ion peak, confirming the molecular weight, and fragmentation patterns that can aid in structural elucidation.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship: Physicochemical Characterization
This diagram outlines the logical flow of experiments to characterize the physicochemical properties of the synthesized compound.
Caption: Logical workflow for the physicochemical characterization of this compound.
References
In-Depth Technical Guide: 4-Nitrothiophene-2-carbonitrile (CAS 42137-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrothiophene-2-carbonitrile, with the CAS registry number 42137-24-6, is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group and a nitrile group. This molecule serves as a valuable intermediate in the synthesis of more complex heterocyclic structures, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of both a strong electron-withdrawing nitro group and a nitrile functionality significantly influences the chemical reactivity of the thiophene ring, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including experimental protocols and pathway visualizations.
Chemical and Physical Data
The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General Chemical Information
| Property | Value | Reference |
| CAS Number | 42137-24-6 | N/A |
| Molecular Formula | C₅H₂N₂O₂S | [1] |
| Molecular Weight | 154.15 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Nitrothiophene-4-carbonitrile, 5-Nitro-3-thiophenecarbonitrile | N/A |
| Canonical SMILES | C1=C(SC=C1--INVALID-LINK--[O-])C#N | N/A |
| InChI Key | GXABDNAYUIKCPQ-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical Form | Solid | [2] |
| Melting Point | 42-46°C | [2] |
| Boiling Point | 276.1 °C at 760 mmHg | [3] |
| Storage Temperature | 2-8°C, away from light, in a dry, sealed container | [2][3] |
Table 3: Spectral Data
| Spectrum Type | Data | Reference |
| 13C NMR | Predicted chemical shifts indicate deshielding of carbon atoms due to the electron-withdrawing nitro and nitrile groups. | [4] |
| Infrared (IR) | The IR spectrum is expected to show characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), C-NO₂ asymmetric and symmetric stretches (around 1530 and 1350 cm⁻¹ respectively), and aromatic C-H and C=C stretching vibrations. The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-carbonitrile (a synonym).[5] | [6] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 154.15. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments. | [7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitrothiophenes is through the electrophilic nitration of a thiophene precursor. For this compound, a plausible synthetic route involves the nitration of 2-cyanothiophene. It is crucial to use milder nitrating agents, such as nitric acid in acetic anhydride, to prevent oxidation and potential explosive side reactions that can occur with stronger acids like a nitric/sulfuric acid mixture due to the high reactivity of the thiophene ring.[8]
Hypothetical Experimental Protocol (based on general nitration of thiophenes):
-
Materials: 2-cyanothiophene, acetic anhydride, fuming nitric acid, ice, sodium bicarbonate solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-cyanothiophene (1 equivalent) in acetic anhydride.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride dropwise to the thiophene solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Figure 1. Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of nitrothiophenes has been investigated for various pharmacological properties, particularly as antimicrobial and antifungal agents.[3][9]
Antimicrobial and Antifungal Potential
Nitrothiophene derivatives are known to exhibit a range of biological activities. Their mode of action is often attributed to the nitro group, which can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and interaction with critical biomolecules like DNA and proteins.[10]
Some studies suggest that the antibacterial and antifungal activities of certain nitrothiophenes involve nucleophilic attack by intracellular thiols at the thiophene ring.[10] However, for compounds like this compound, which lack a leaving group at a susceptible position, the mechanism is more likely related to the redox cycling of the nitro group.
The presence of the nitrile group can also modulate the biological activity, potentially influencing the compound's ability to interact with specific cellular targets. Thiophene-based compounds, in general, are a significant class of heterocycles with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11][12]
Mechanism of Action of Nitroaromatic Compounds
The general mechanism of action for many nitroaromatic compounds in microorganisms involves a process of reductive activation.
Figure 2. Proposed mechanism of action for nitrothiophene compounds.
This proposed pathway highlights the critical role of microbial nitroreductases in converting the relatively inert nitrothiophene into cytotoxic species. The generation of reactive oxygen species (ROS) and direct damage to essential macromolecules are thought to be the ultimate causes of cell death. Further research is required to elucidate the specific cellular targets and signaling pathways affected by this compound.
Conclusion
This compound is a synthetically useful molecule with potential applications in the development of new therapeutic agents. This guide has summarized the currently available chemical and physical data, provided a plausible experimental protocol for its synthesis, and outlined the likely mechanism of its biological activity based on related compounds. Further investigation into its specific biological targets and signaling pathways is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information provided as a foundation for their own studies into this and related nitrothiophene derivatives.
References
- 1. echemi.com [echemi.com]
- 2. 16689-02-4 5-Nitrothiophene-2-carbonitrile AKSci J99645 [aksci.com]
- 3. This compound [myskinrecipes.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 5-Nitrothiophene-2-carbonitrile [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Mass spectrometry studies of nitrene anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Nitrothiophene-4-carbonitrile | 42137-23-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Nitrothiophene-2-carbonitrile: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrothiophene-2-carbonitrile is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the electron-withdrawing properties of the nitro and nitrile groups in conjunction with the thiophene ring, making it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a summary of the available information on its molecular structure and conformation. However, a comprehensive search of publicly accessible scientific literature and crystallographic databases reveals a notable absence of detailed experimental data on its precise three-dimensional structure. Consequently, this document presents general information and a conceptual molecular representation, highlighting the need for further empirical investigation to elucidate its specific structural parameters.
General Information
Basic chemical and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Systematic Name | This compound | [2] |
| CAS Number | 42137-24-6 | [2] |
| Molecular Formula | C₅H₂N₂O₂S | [2] |
| Molecular Weight | 154.15 g/mol | [1][2] |
| Boiling Point | 276.1 °C at 760 mmHg | [1] |
Molecular Structure and Conformation
A definitive experimental structure of this compound from single-crystal X-ray diffraction is not publicly available. Therefore, precise, experimentally determined quantitative data on bond lengths, bond angles, and dihedral angles cannot be provided. Such data is essential for a complete understanding of the molecule's conformation and its interactions in a biological or material context.
In the absence of experimental data, a simplified two-dimensional diagram of the molecular structure is presented to illustrate the atomic connectivity.
Caption: 2D molecular structure of this compound.
The conformation of the thiophene ring is expected to be planar due to its aromatic character. The nitro and nitrile substituents are also likely to lie in or close to the plane of the ring to maximize conjugation, although some out-of-plane rotation of the nitro group is possible. A definitive conformational analysis would necessitate computational modeling (e.g., using Density Functional Theory) and experimental validation.
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, a generalized workflow would involve:
-
Synthesis: A plausible synthetic route could involve the nitration of 2-thiophenecarbonitrile or the cyanation of a suitable 4-nitrothiophene precursor. Reaction conditions such as temperature, solvent, and nitrating or cyanating agents would need to be empirically determined and optimized.
-
Purification: The crude product would likely require purification, for which standard techniques such as recrystallization or column chromatography would be employed.
-
Characterization and Structural Elucidation: A combination of spectroscopic and analytical methods would be essential to confirm the identity, purity, and structure of the synthesized compound. A logical workflow for this is depicted below.
Caption: A generalized experimental workflow for synthesis and characterization.
A standard protocol for single-crystal X-ray diffraction, which would be crucial for obtaining the precise molecular structure, generally involves:
-
Crystal Growth: Growing single crystals of sufficient size and quality, often through slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: Mounting a suitable crystal on a diffractometer and collecting diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.
Conclusion
While this compound is a commercially available compound with recognized potential in chemical synthesis, there is a significant gap in the publicly available scientific literature regarding its detailed molecular structure and conformation. The lack of experimental crystallographic data prevents an in-depth analysis of its bond lengths, angles, and conformational preferences. Future research involving single-crystal X-ray diffraction and computational modeling is necessary to provide the foundational structural data required to fully understand and exploit the properties of this molecule in drug discovery and materials science applications.
References
An In-depth Technical Guide to the Solubility of 4-Nitrothiophene-2-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothiophene-2-carbonitrile. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a qualitative assessment of its expected solubility based on general chemical principles. Furthermore, a detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents is presented. This guide is intended to equip researchers with the necessary tools and methodologies to perform their own solubility studies and make informed decisions in solvent selection for synthesis, purification, and formulation development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring a thiophene ring substituted with a polar nitro group and a cyano group, suggests a nuanced solubility profile. Understanding the solubility of this compound in different organic solvents is critical for a variety of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase.
-
Crystallization and Purification: Identifying suitable solvent systems for obtaining high-purity crystalline material.
-
Formulation Development: Choosing appropriate excipients and carriers for drug delivery systems.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.
Qualitative Solubility Assessment
Expected Solubility Trends:
-
High Solubility: Likely in polar aprotic solvents that can effectively solvate the polar functional groups. Examples include acetone, acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. Hydrogen bonding between the solvent and the nitro group can occur, though the overall non-polar character of the thiophene ring may limit miscibility compared to smaller, more polar solutes. Chlorinated solvents like dichloromethane and chloroform are also expected to be moderately effective.
-
Low to Sparingly Soluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether. The dominant van der Waals forces in these solvents are less effective at overcoming the crystal lattice energy of the polar solute.
The following table provides a qualitative summary of the expected solubility. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent Class | Solvent Name | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the nitro and cyano groups. |
| Acetonitrile | High | Similar to acetone, with a strong dipole moment. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding, but the thiophene ring may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |
| Chlorinated | Dichloromethane | Moderate | Good solvent for many organic compounds with moderate polarity. |
| Chloroform | Moderate | Similar to dichloromethane. | |
| Ethers | Diethyl Ether | Low | Primarily non-polar interactions. |
| Aromatic | Toluene | Low | Primarily non-polar interactions. |
| Alkanes | Hexane | Very Low | Non-polar solvent with weak intermolecular forces. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.
3.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of pre-weighed glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette with a syringe filter to avoid transferring any solid particles. Transfer the clear solution to a pre-weighed, clean, and dry vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the clear saturated solution.
-
Evaporate the solvent from the vial in a fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is removed, place the vial in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator before each weighing.
-
3.3. Data Calculation
The solubility (S) can be calculated in grams per liter (g/L) using the following formula:
S (g/L) = (Mass of residue (g) / Volume of solution taken (L))
3.4. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for solvent screening and solubility determination.
Caption: Workflow for Solvent Screening and Solubility Determination.
Conclusion
An In-depth Technical Guide on the FT-IR and NMR Spectral Data of 4-Nitrothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Nitrothiophene-2-carbonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of substituted thiophene derivatives and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Molecular Structure
This compound is a substituted thiophene ring with a nitro group at the 4-position and a nitrile group at the 2-position. The structure and numbering are shown below:
Caption: Molecular Structure of this compound.
FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and its substituents (nitro and cyano groups). The predicted vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Thiophene Ring | C-H stretching | ~3100 | Medium |
| C=C stretching | 1550-1400 | Medium-Strong | |
| C-S stretching | 850-600 | Weak-Medium | |
| C-H out-of-plane bending | 900-700 | Strong | |
| Nitro Group (-NO₂) | Asymmetric stretching | 1550-1500 | Strong |
| Symmetric stretching | 1350-1300 | Strong | |
| Nitrile Group (-C≡N) | C≡N stretching | 2240-2220 | Strong |
Note: These are approximate values and can vary based on the sample preparation and the physical state of the compound.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
The background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded first.
-
The sample is then placed in the spectrometer, and the sample spectrum is recorded.
-
The spectrum is typically collected in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.
-
NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound will provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and cyano groups.
¹H NMR Spectral Data (Predicted)
The thiophene ring of this compound has two protons. Their expected chemical shifts in a common deuterated solvent like CDCl₃ are presented below.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-3 | Doublet | 8.0 - 8.5 | ~1.5 |
| H-5 | Doublet | 8.5 - 9.0 | ~1.5 |
Note: The downfield chemical shifts are due to the strong deshielding effect of the adjacent nitro and cyano groups. The coupling constant (J) between H-3 and H-5 is expected to be small, which is typical for a 2,4-disubstituted thiophene.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 110 - 120 |
| C-3 | 130 - 140 |
| C-4 | 145 - 155 |
| C-5 | 125 - 135 |
| -C≡N | 115 - 125 |
Note: The chemical shifts are influenced by the electronegativity of the substituents and their positions on the thiophene ring.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain it.
-
-
Data Acquisition:
-
The NMR spectrometer is tuned and shimmed to achieve a homogeneous magnetic field.
-
The field is locked using the deuterium signal from the solvent.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shift axis is calibrated using the solvent signal or the TMS signal (0.00 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative ratios of the protons.
-
Workflow and Data Interpretation
The general workflow for the spectral analysis of this compound is illustrated in the following diagram.
Caption: Workflow for FT-IR and NMR spectral analysis.
The combined analysis of FT-IR and NMR data allows for the unambiguous structural confirmation of this compound. FT-IR confirms the presence of the key functional groups, while NMR provides the precise connectivity of the atoms in the molecule. This comprehensive spectral characterization is essential for quality control, reaction monitoring, and further drug development studies involving this compound.
Thermal Stability and Decomposition of 4-Nitrothiophene-2-carbonitrile: A Technical Guide
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 4-Nitrothiophene-2-carbonitrile is not publicly available. This guide provides a comprehensive overview based on the known properties of analogous nitroaromatic and heterocyclic compounds, theoretical principles, and standard analytical methodologies. It is intended to inform researchers, scientists, and drug development professionals on the expected thermal behavior and the experimental approaches to its characterization.
Introduction
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group and a nitrile group. These functional groups are known to influence the thermal stability of molecules, often making them energetic materials. Understanding the thermal properties of this compound is crucial for safe handling, storage, and for predicting its behavior in various applications, including pharmaceutical development and materials science. This document outlines the expected thermal stability, potential decomposition pathways, and the standard experimental protocols for their investigation.
Predicted Thermal Stability and Decomposition Products
While direct experimental data is lacking, the thermal behavior of this compound can be inferred from the properties of related compounds. Nitroaromatic compounds are known for their exothermic decomposition. The presence of both a nitro group (an electron-withdrawing group that can release energy upon decomposition) and a thiophene ring suggests that the molecule is likely to be thermally sensitive.
A Safety Data Sheet (SDS) for a similar compound, 5-Nitrothiophene-2-carbonitrile, indicates that thermal decomposition can lead to the release of irritating gases and vapors. The hazardous decomposition products are listed as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN)[1]. It is highly probable that this compound would produce a similar set of decomposition products.
Estimated Thermal Properties
Based on studies of other substituted nitrothiophenes and nitroaromatic compounds, a qualitative assessment of the thermal properties of this compound can be made. For instance, a study on 4-thieno[3,2-b]thiophen-3-ylbenzonitrile reported a decomposition temperature of 313 °C as determined by Thermogravimetric Analysis (TGA)[2]. While this compound lacks the nitro group, it provides a baseline for the stability of the thiophene-benzonitrile core. The introduction of a nitro group is expected to lower the decomposition temperature.
Table 1: Estimated Thermal Properties of this compound
| Parameter | Estimated Value/Range | Analytical Technique |
| Decomposition Onset Temperature (Tonset) | 200 - 300 °C | Differential Scanning Calorimetry (DSC) |
| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | Differential Scanning Calorimetry (DSC) |
| Heat of Decomposition (ΔHd) | -150 to -400 kJ/mol | Differential Scanning Calorimetry (DSC) |
| Major Mass Loss Region | 200 - 400 °C | Thermogravimetric Analysis (TGA) |
Note: These values are estimations based on related compounds and should be confirmed by experimental analysis.
Standard Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition kinetics of this compound, a series of standard thermal analysis techniques should be employed.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal properties of a material, including melting point, glass transition temperature, and the heat of reaction or decomposition.
Methodology:
-
A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel crucible.
-
The crucible is hermetically sealed to prevent evaporation of the sample.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to a temperature beyond its decomposition point (e.g., up to 400 °C).
-
The heat flow to the sample relative to the reference is measured as a function of temperature. Exothermic events, such as decomposition, will be observed as peaks in the heat flow signal.
-
Analysis of the resulting thermogram provides the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the composition of the material.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, TGA can be coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).
Methodology:
-
The TGA instrument is connected to an FTIR spectrometer or a mass spectrometer via a heated transfer line.
-
As the sample is heated in the TGA, the evolved gases are swept into the coupled instrument for analysis.
-
This allows for the real-time identification of the decomposition products (e.g., CO, CO2, NOx, HCN) at different stages of the decomposition process.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the thermal analysis of this compound.
Plausible Decomposition Pathway
Caption: A plausible decomposition pathway for this compound upon heating.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a robust framework for understanding its likely behavior. Based on the chemistry of related nitroaromatic and thiophene compounds, it is predicted to be an energetic material with a distinct exothermic decomposition profile. The primary decomposition products are expected to include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide. The standard analytical techniques of DSC and TGA, preferably coupled with EGA, are essential for the definitive characterization of its thermal properties. The experimental workflows and plausible decomposition pathways presented here offer a solid foundation for researchers initiating studies on this compound.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrochemical Properties of Substituted Nitrothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of substituted nitrothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The biological activity of many nitroaromatic compounds is intimately linked to the redox chemistry of the nitro group. Understanding the electrochemical behavior of substituted nitrothiophenes is therefore crucial for the rational design of novel therapeutic agents and functional materials. This document details the synthesis, electrochemical analysis, and the influence of various substituents on the redox characteristics of the nitrothiophene core, presenting key quantitative data, experimental methodologies, and mechanistic insights.
Core Concepts in the Electrochemistry of Nitrothiophenes
The electrochemical reduction of nitroaromatic compounds, including nitrothiophenes, is a complex process that is highly dependent on the reaction medium. The initial step typically involves a one-electron transfer to form a nitro radical anion. The stability and subsequent reactivity of this radical anion are key determinants of the compound's overall electrochemical profile and, in many cases, its biological mechanism of action. Cyclic voltammetry is the principal technique employed to investigate the reduction pathways of these compounds.[1]
The biological significance of the nitro group's redox chemistry has been a driving force for extensive electrochemical studies.[1] The formation of the nitro radical anion is a critical event, and its stability can be qualitatively and quantitatively assessed through cyclic voltammetry experiments.[1]
Synthesis of Substituted Nitrothiophenes
The preparation of substituted nitrothiophenes can be achieved through various synthetic routes. A common strategy involves the direct nitration of a pre-substituted thiophene. However, this method can sometimes lead to mixtures of isomers. More specific syntheses have been developed to achieve desired substitution patterns. For instance, a series of 2- and 3-nitrothiophene-5-carboxamides bearing N-(ω-aminoalkyl) side chains have been prepared by treating the corresponding thiophenecarbonyl chloride with an appropriate amine.
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for the accurate and reproducible measurement of electrochemical properties.
Synthesis of 2-Nitro-5-Substituted Thiophenes (General Procedure)
A general method for the synthesis of 2-nitro-5-substituted thiophenes involves the nitration of 2-substituted thiophenes. A typical protocol is as follows:
-
Dissolution: The 2-substituted thiophene is dissolved in a suitable solvent, such as acetic anhydride.
-
Nitration: A nitrating mixture, commonly a combination of fuming nitric acid and acetic anhydride, is added dropwise to the thiophene solution at a controlled low temperature (e.g., -10 °C to 0 °C).
-
Reaction: The reaction mixture is stirred at a low temperature for a specified duration.
-
Quenching: The reaction is quenched by pouring the mixture into ice-water.
-
Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.
Cyclic Voltammetry of Substituted Nitrothiophenes
Cyclic voltammetry (CV) is the cornerstone technique for evaluating the electrochemical behavior of substituted nitrothiophenes.
Apparatus and Reagents:
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Solvent: A high-purity, anhydrous, and aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is typically used to avoid protonation of the electrogenerated species.
-
Supporting Electrolyte: A salt that is soluble and fully dissociated in the chosen solvent, providing conductivity to the solution. A common choice is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄).
-
Analyte: The substituted nitrothiophene of interest, typically at a concentration of 1 mM.
-
Inert Gas: High-purity nitrogen or argon to deoxygenate the solution, as dissolved oxygen is electroactive and can interfere with the measurements.
Procedure:
-
Solution Preparation: The analyte and supporting electrolyte are dissolved in the solvent in the electrochemical cell.
-
Deoxygenation: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.
-
Cyclic Voltammetry Scan: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.
Quantitative Electrochemical Data
The electrochemical properties of substituted nitrothiophenes are significantly influenced by the nature and position of the substituents on the thiophene ring. The following tables summarize key electrochemical data for a selection of substituted nitrothiophenes. Potentials are typically reported versus a standard reference electrode.
| Compound | Substituent(s) | First Reduction Potential (Epc1) vs. SCE (V) | Solvent/Electrolyte | Reference |
| 2-Nitrothiophene | None | -1.439 | CH₃CN / 0.1 M TBAPF₆ | [1] |
| 3-Nitrothiophene | None | -1.606 | CH₃CN / 0.1 M TBAPF₆ | [1] |
| 2,4-Dinitrothiophene | 4-NO₂ | Not specified | Not specified | |
| 2,5-Dinitrothiophene | 5-NO₂ | Not specified | Not specified | |
| 3,4-Dinitrothiophene | 4-NO₂ | Not specified | Not specified | |
| 2,3,5-Trinitrothiophene | 3,5-(NO₂)₂ | Not specified | Not specified |
Note: The table is partially populated based on available data. Further research is required to fill in the missing values for a comprehensive comparison.
Influence of Substituents on Electrochemical Properties
The electronic nature of the substituents on the thiophene ring plays a critical role in modulating the reduction potentials of nitrothiophenes.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) stabilize the nitro radical anion formed upon the initial electron transfer. This stabilization makes the reduction process more favorable, resulting in a less negative (or more positive) reduction potential.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) destabilize the nitro radical anion. This makes the reduction process less favorable, leading to a more negative reduction potential.
The position of the substituent relative to the nitro group also influences the electrochemical properties due to resonance and inductive effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows relevant to the study of substituted nitrothiophenes.
Caption: Experimental workflow for the synthesis and electrochemical analysis of substituted nitrothiophenes.
Caption: Generalized electrochemical reduction pathway of a nitrothiophene.
Caption: Logical relationship between substituent electronic effects and reduction potential.
Conclusion
The electrochemical properties of substituted nitrothiophenes are of paramount importance for understanding their biological activity and for the development of new technologies. This guide has provided a foundational overview of the key concepts, experimental methodologies, and the influence of substituents on the redox behavior of these compounds. The systematic collection and comparison of quantitative electrochemical data, as outlined in this document, are essential for building predictive models that can accelerate the discovery and optimization of novel nitrothiophene-based molecules for a wide range of applications. Further research to expand the database of electrochemical potentials for a diverse array of substituted nitrothiophenes will undoubtedly contribute to advancing this exciting field.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Quantum Chemical Studies of 4-Nitrothiophene-2-carbonitrile
This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of this compound. The methodologies and expected outcomes detailed herein are based on established computational chemistry protocols, widely applied to molecules with similar structural motifs. This document serves as a foundational resource for researchers and professionals in drug development seeking to understand the molecular properties of this compound.
Introduction
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group at the 4-position and a nitrile group at the 2-position.[1][2][3] Its molecular formula is C₅H₂N₂O₂S.[1][2] The presence of electron-withdrawing groups like the nitro and nitrile functionalities, combined with the aromatic thiophene ring, suggests that this molecule may possess interesting electronic properties and potential applications in pharmaceuticals, agrochemicals, and materials science.[2] Quantum chemical studies are instrumental in elucidating the molecular structure, vibrational signatures, and electronic characteristics that govern the reactivity and potential bioactivity of such compounds.
Experimental and Computational Protocols
The following sections detail the standard experimental and computational methodologies employed in the quantum chemical analysis of molecules like this compound.
2.1. Computational Methodology
Quantum chemical calculations are typically performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.[4] A widely used functional for such studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[5][6] The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure.[4][7]
The computational workflow generally involves:
-
Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation. This process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations also confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Electronic Property Analysis: Various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and intramolecular interactions.
-
2.2. Experimental Protocols (for validation)
While this guide focuses on theoretical aspects, experimental validation is crucial. Key experimental techniques would include:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to record the vibrational spectra of the molecule, which can then be compared with the theoretically predicted spectra for validation.[8]
-
UV-Visible Spectroscopy: This method provides information about the electronic transitions in the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[9]
Data Presentation: Theoretical Predictions
The following tables summarize the expected quantitative data from a DFT/B3LYP/6-311++G(d,p) level of theory calculation for this compound.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C2-C≡N | ~1.15 | |
| C4-N(O₂) | ~1.48 | |
| N-O (avg.) | ~1.22 | |
| S-C2 | ~1.72 | |
| S-C5 | ~1.71 | |
| Bond Angles (°) | ||
| S-C2-C≡N | ~178 | |
| C3-C4-N(O₂) | ~120 | |
| O-N-O | ~125 | |
| Dihedral Angles (°) | ||
| C3-C4-N-O | ~0 / ~180 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C≡N stretch | ~2240 | Strong, characteristic nitrile stretch |
| NO₂ asymmetric stretch | ~1550 | Strong intensity |
| NO₂ symmetric stretch | ~1350 | Strong intensity |
| Thiophene ring C=C stretch | ~1400-1500 | Medium to strong intensity |
| C-H stretch | ~3100 | Weak to medium intensity |
| C-N stretch | ~1200 | Medium intensity |
| NO₂ bending | ~850 | Medium intensity |
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -7.5 |
| LUMO Energy | ~ -3.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 |
| Dipole Moment (Debye) | ~ 4-6 |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound with atom numbering.
Computational Workflow
Caption: Workflow for quantum chemical analysis.
Structure-Property-Application Relationship
Caption: Relationship between molecular structure, properties, and applications.
Conclusion
This technical guide outlines the standard theoretical approach for investigating the quantum chemical properties of this compound. The predicted data, based on DFT calculations, suggest that this molecule possesses distinct structural and electronic features primarily influenced by the nitro and nitrile substituents on the thiophene ring. The computational results presented here provide a valuable foundation for further experimental research and can guide the rational design of novel compounds for applications in drug discovery and materials science. The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this compound and its derivatives.
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. theory dft b3lyp: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for 4-Nitrothiophene-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Nitrothiophene-2-carbonitrile as a versatile starting material in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of bioactive scaffolds and their subsequent biological evaluation.
Introduction
This compound is a valuable heterocyclic building block in drug discovery. Its thiophene core is a recognized pharmacophore present in numerous approved drugs. The nitro and nitrile functionalities offer strategic points for chemical modification, enabling the synthesis of diverse compound libraries. A key transformation is the reduction of the nitro group to a primary amine, yielding 4-aminothiophene-2-carbonitrile. This intermediate is a precursor to fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
A significant application of thieno[3,2-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR is essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[1] Its inhibition is a clinically validated strategy for cancer chemotherapy.
Synthetic Workflow Overview
The general synthetic strategy involves a two-stage process. The first stage is the reduction of the nitro group of this compound to form 4-aminothiophene-2-carbonitrile. The second stage involves the cyclization of this amino-intermediate to construct the desired heterocyclic scaffold, such as a thieno[3,2-d]pyrimidine.
References
4-Nitrothiophene-2-carbonitrile: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles
Introduction: 4-Nitrothiophene-2-carbonitrile is a valuable and versatile building block in heterocyclic synthesis, providing a gateway to a diverse range of fused thiophene derivatives with significant potential in drug discovery and materials science. The presence of the electron-withdrawing nitro and cyano groups on the thiophene ring activates the molecule for various chemical transformations, including reduction of the nitro group to a reactive amine and nucleophilic aromatic substitution. This application note will detail protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including thieno[3,2-d]pyrimidines, and discuss the potential for creating other fused systems.
Key Synthetic Pathways
The primary routes for elaborating the this compound core into more complex heterocyclic structures involve two main strategies:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 4-aminothiophene-2-carbonitrile. This amino-nitrile is a classic precursor for the construction of fused pyrimidine rings, leading to the formation of thieno[3,2-d]pyrimidines.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiophene ring allows for the displacement of the nitro group by various nucleophiles. This pathway opens up possibilities for introducing a wide array of functional groups, which can then be utilized in subsequent cyclization reactions.
These pathways are illustrated in the workflow diagram below:
Caption: Key synthetic transformations of this compound.
Application 1: Synthesis of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including kinase inhibition and anticancer properties. A common and effective strategy for their synthesis involves the cyclization of a 2-aminothiophene-3-carbonitrile precursor. In this protocol, we first describe the reduction of this compound to 4-aminothiophene-2-carbonitrile, followed by its conversion to a thieno[3,2-d]pyrimidine.
Protocol 1: Reduction of this compound to 4-Aminothiophene-2-carbonitrile
This procedure outlines the reduction of the nitro group to a primary amine, a crucial step for subsequent cyclization reactions.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and the washings, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminothiophene-2-carbonitrile.
Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidine Derivative
This protocol describes the cyclization of 4-aminothiophene-2-carbonitrile with an isothiocyanate to form a thieno[3,2-d]pyrimidine core structure.[1]
Materials:
-
4-Aminothiophene-2-carbonitrile
-
Phenyl isothiocyanate
-
Pyridine
Procedure:
-
Dissolve 4-aminothiophene-2-carbonitrile (1.0 eq) in pyridine.
-
Add phenyl isothiocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
The general reaction scheme is as follows:
Caption: Synthesis of a thieno[3,2-d]pyrimidine derivative.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and cyano groups activate the thiophene ring for nucleophilic aromatic substitution, allowing the nitro group to be displaced by a variety of nucleophiles.[2][3][4][5] This opens a pathway to a wide range of substituted thiophenes that can serve as precursors for other heterocyclic systems.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general guideline for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, alkoxides, thiolates, amines)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (if required, e.g., K₂CO₃ for phenols or thiols)
Procedure:
-
Dissolve this compound (1.0 eq) in an appropriate aprotic polar solvent.
-
Add the nucleophile (1.0-1.2 eq) and a base, if necessary.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A potential application of this reaction is the synthesis of 4-azidothiophene-2-carbonitrile by reacting with sodium azide. The resulting azide can then undergo various transformations, such as cycloadditions or reductions, to generate further heterocyclic diversity.[6][7][8][9][10]
Caption: General scheme for SNAr on this compound.
Quantitative Data Summary
While specific quantitative data for reactions starting directly from this compound is not extensively available in the provided search results, the following table summarizes typical yields for the key transformation types discussed, based on analogous reactions reported in the literature.
| Starting Material | Reagent(s) | Product | Reaction Type | Typical Yield (%) |
| Substituted Aminothiophene | Phenyl isothiocyanate | Thieno[3,2-d]pyrimidine | Cyclization | Good |
| Activated Aryl Halide | Sodium Azide | Aryl Azide | SNAr | Moderate to Good |
Note: The yields are indicative and can vary based on the specific substrate, reaction conditions, and purification methods.
Conclusion
This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds. The strategic manipulation of its nitro and cyano functionalities, primarily through reduction and nucleophilic aromatic substitution, provides access to key intermediates for constructing fused ring systems like thieno[3,2-d]pyrimidines. The protocols outlined in this application note serve as a foundational guide for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel bioactive molecules. Further investigation into the direct functionalization of this compound is warranted to expand its synthetic utility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of Bioactive Molecules from 4-Nitrothiophene-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological activities of molecules derived from 4-Nitrothiophene-2-carbonitrile. This starting material offers a versatile scaffold for the development of novel therapeutic agents, particularly through its conversion to thieno[2,3-d]pyrimidine derivatives. The protocols outlined below are based on established chemical transformations for analogous compounds and provide a roadmap for laboratory synthesis and biological evaluation.
Introduction
This compound is a key starting material for the synthesis of various heterocyclic compounds. The presence of the nitro group allows for its reduction to an amino group, which can then be utilized in cyclization reactions to form fused ring systems. The nitrile group also offers a handle for further chemical modifications. Of particular interest is the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nitrothiophene moiety itself can act as a prodrug, being activated by nitroreductases in hypoxic environments, such as those found in solid tumors or certain bacteria.[3][4][5]
Synthetic Workflow
The primary synthetic route involves a two-step process: the reduction of the nitro group of this compound to form 4-aminothiophene-2-carbonitrile, followed by cyclization to construct the thieno[2,3-d]pyrimidine scaffold. Further derivatization can be achieved through substitution at various positions on the fused ring system.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Aminothiophene-2-carbonitrile
This protocol describes the reduction of the nitro group to an amine using a standard method with tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and precipitate tin salts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-Aminothiophene-2-carbonitrile.
Protocol 2: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the cyclization of 4-Aminothiophene-2-carbonitrile with formamide to form the pyrimidine ring.
Materials:
-
4-Aminothiophene-2-carbonitrile
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, heat a mixture of 4-Aminothiophene-2-carbonitrile (1 equivalent) and an excess of formamide.
-
Maintain the reaction at reflux for the specified time, monitoring by TLC.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the 4-amino-thieno[2,3-d]pyrimidine derivative.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of thieno[2,3-d]pyrimidine derivatives, which are structurally related to the compounds that can be synthesized from this compound.
Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3b | MCF-7 | Breast Cancer | 3.105 | [6] |
| HepG-2 | Liver Cancer | 2.15 | [6] | |
| 4c | MCF-7 | Breast Cancer | 3.023 | [6] |
| HepG-2 | Liver Cancer | 3.12 | [6] | |
| 5 | MCF-7 | Breast Cancer | >100 | [1] |
| HepG-2 | Liver Cancer | 1.83 | [1] | |
| 8 | MCF-7 | Breast Cancer | 1.95 | [1] |
| HepG-2 | Liver Cancer | 2.06 | [1] |
Table 2: Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 4c | VEGFR-2 | 0.075 | [6] |
| AKT | 4.60 | [6] | |
| 3b | VEGFR-2 | 0.126 | [6] |
| AKT | 6.96 | [6] | |
| 5 | FLT3 | 0.05 | [1] |
Table 3: Antimicrobial Activity of Thiophene and Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Microbial Strain | MIC (µM/ml) | Reference |
| S₁ | B. subtilis | 0.81 | [7] |
| S. aureus | 0.81 | [7] | |
| E. coli | 0.81 | [7] | |
| S₄ | A. niger | 0.91 | [7] |
| C. albicans | 0.91 | [7] |
Signaling Pathway Modulation
Thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Inhibition of VEGFR-2 blocks the downstream activation of pathways such as the PI3K/AKT pathway, ultimately leading to a reduction in cell proliferation, migration, and survival.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a valuable precursor for the synthesis of bioactive thieno[2,3-d]pyrimidine derivatives. The straightforward synthetic route, involving reduction and cyclization, provides access to a diverse range of compounds with potential therapeutic applications. The data presented herein highlight the promising anticancer and antimicrobial activities of this class of molecules, warranting further investigation and development. The provided protocols serve as a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this versatile scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Activity of 4-Nitrothiophene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial and antifungal activities of thiophene derivatives, with a focus on structures related to 4-Nitrothiophene-2-carbonitrile. Due to limited publicly available data on the specific antimicrobial and antifungal properties of this compound derivatives, this document presents data from closely related thiophene-carbonitrile and nitrothiophene compounds to provide insights into their potential activity. Detailed protocols for the synthesis of precursor compounds and for conducting antimicrobial and antifungal assays are also included.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the antimicrobial and antifungal activities of various thiophene derivatives as reported in the literature. It is important to note that these are not data for this compound derivatives directly, but for structurally analogous compounds.
Table 1: Antifungal Activity of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile Derivatives
| Compound ID | Test Organism | Minimum Fungicidal Concentration (MFC) in µg/mL |
| 4d | Cryptococcus neoformans | 100 - 800 |
| Candida spp. | >800 |
Data from a study on 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives, which are structurally related to the target compounds. The presence of a cycloalkyl ring linked to the thiophene moiety was noted as being important for antifungal activity.[1]
Table 2: Antibacterial Activity of Various Thiophene Derivatives
| Compound Class/ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Spiro-indoline-oxadiazole derivative of thiophene | Clostridioides difficile | 2 - 4 |
| Benzoxazole-nitrothiophene small molecule (IITR00803) | Salmonella enterica serovar Typhimurium | Potent (exact MIC not specified) |
| Escherichia coli | Potent (exact MIC not specified) | |
| sec-Bromo-nitro compounds | Various Bacteria and Fungi | Active (specific MICs not provided) |
This table presents data from various studies on different classes of thiophene derivatives to highlight the potential antimicrobial spectrum.[2][3][4]
Experimental Protocols
Synthesis of 2-Aminothiophene-3-carbonitrile Precursors via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can serve as precursors to this compound derivatives through subsequent nitration.[5][6][7][8][9]
Materials:
-
An appropriate ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
A basic catalyst (e.g., diethylamine, piperidine, or morpholine)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add the basic catalyst (0.1-0.5 equivalents) to the mixture and stir at room temperature for 15-30 minutes.
-
To this mixture, add elemental sulfur (1.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 50-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the precipitated 2-aminothiophene-3-carbonitrile derivative by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against bacterial strains.[10][11][12][13][14]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (broth only)
-
Inoculating loop or sterile swabs
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.
-
-
Inoculum Preparation:
-
Culture the test bacteria overnight in CAMHB at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except for the sterility control wells). The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Antifungal Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[15][16][17][18][19]
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Micropipettes
-
Incubator
-
Positive control (standard antifungal, e.g., Fluconazole)
-
Negative control (solvent used for dissolving the compound)
Procedure:
-
Inoculum Preparation: Prepare a fungal spore suspension or yeast cell suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an agar plate to ensure confluent growth.
-
Well Preparation: Use a sterile cork borer to create wells in the agar plate.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the fungal species.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[20][21][22][23][24]
Procedure:
-
Following the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spread the aliquot onto a fresh, drug-free agar plate (e.g., SDA or PDA).
-
Incubate the plates at an appropriate temperature and for a sufficient time to allow for the growth of any surviving fungal cells (typically 24-48 hours).
-
The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) on the subculture plates.
Mandatory Visualizations
Caption: Workflow for the synthesis and antimicrobial/antifungal evaluation of novel compounds.
Caption: A hypothesized mechanism of action for antimicrobial/antifungal thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. benchchem.com [benchchem.com]
- 16. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]
Application of 4-Nitrothiophene-2-carbonitrile in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Nitrothiophene-2-carbonitrile is a versatile heterocyclic building block employed as a key intermediate in the synthesis of various biologically active molecules, including those with applications in the agrochemical sector. Its utility stems from the presence of three reactive sites: the nitro group, the nitrile group, and the thiophene ring itself. These functional groups allow for a range of chemical transformations, leading to the construction of complex molecular architectures with desired agrochemical properties, particularly fungicidal and herbicidal activities. This document outlines the application of this compound in the synthesis of a representative class of agrochemicals, the thieno[3,2-d]pyrimidines, which are recognized for their fungicidal properties.
A primary synthetic strategy involves the reduction of the nitro group to an amine, yielding 4-aminothiophene-2-carbonitrile. This intermediate is then primed for cyclization reactions to form fused heterocyclic systems. The resulting thieno[3,2-d]pyrimidine core structure is a known pharmacophore in several biologically active compounds and serves as a valuable scaffold for the development of novel fungicides.
Key Synthetic Pathway: From this compound to Thieno[3,2-d]pyrimidine Derivatives
The overall synthetic scheme involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to form 4-aminothiophene-2-carbonitrile.
-
Cyclization to form the Thieno[3,2-d]pyrimidine Core: The resulting 4-aminothiophene-2-carbonitrile undergoes a cyclization reaction, for instance with urea, to construct the fused pyrimidine ring, yielding a 2,4-dihydroxythieno[3,2-d]pyrimidine derivative. This derivative can exist in its tautomeric form, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
This thieno[3,2-d]pyrimidine scaffold can be further functionalized to optimize its biological activity, solubility, and other physicochemical properties, leading to the development of potent and selective agrochemicals.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of thieno[3,2-d]pyrimidine derivatives from this compound. Please note that these are representative values based on analogous reactions and may vary depending on the specific reaction conditions and substrates used.
Table 1: Reduction of this compound to 4-Aminothiophene-2-carbonitrile
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O | Ethanol | 78 | 4 | ~85 |
| 2 | H₂ (50 psi), Pd/C | Methanol | 25 | 6 | ~90 |
| 3 | Fe, NH₄Cl | Ethanol/Water | 80 | 3 | ~80 |
Table 2: Cyclization of 4-Aminothiophene-2-carbonitrile to Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Urea | Neat | 190 | 2 | ~80 |
| 2 | Ethyl Chloroformate, then NH₃ | Pyridine | 0 to 100 | 8 | ~75 |
| 3 | Phosgene, then NH₃ | Toluene | 0 to 110 | 10 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminothiophene-2-carbonitrile
Objective: To reduce the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
To this suspension, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-aminothiophene-2-carbonitrile.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Objective: To cyclize 4-aminothiophene-2-carbonitrile with urea to form the thieno[3,2-d]pyrimidine core.
Materials:
-
4-Aminothiophene-2-carbonitrile
-
Urea
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix 4-aminothiophene-2-carbonitrile (1.0 eq) and urea (2.0 eq).
-
Heat the mixture in an oil bath or with a heating mantle to 190°C with stirring. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2 hours.
-
Cool the reaction mixture to room temperature. The solid mass is the crude product.
-
To the crude product, add 1 M sodium hydroxide solution and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 2-3.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then dry it in a vacuum oven to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualization
Caption: Synthetic workflow for a fungicidal thieno[3,2-d]pyrimidine.
Caption: Logical relationship from precursor to biological activity.
Application Notes and Protocols: Reactions of the Nitrile Group in 4-Nitrothiophene-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Nitrothiophene-2-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the thiophene ring influences the reactivity of the nitrile group, making it susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving the nitrile functional group of this compound, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide or carboxylic acid.[1][2] The strong electron-withdrawing effect of the nitro group may facilitate nucleophilic attack on the nitrile carbon.
Acid-Catalyzed Hydrolysis to 4-Nitrothiophene-2-carboxylic acid
Application Note: This protocol describes the conversion of the nitrile to a carboxylic acid, a key functional group for further derivatization, such as ester or amide formation. The reaction proceeds via an intermediate amide which is subsequently hydrolyzed.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice.
-
The solid carboxylic acid product is expected to precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 4-nitrothiophene-2-carboxylic acid.
Note: This is a general procedure and may require optimization for the specific substrate.
Base-Catalyzed Hydrolysis to 4-Nitrothiophene-2-carboxamide
Application Note: Partial hydrolysis under basic conditions can selectively produce the amide. Amides are important functional groups in many biologically active molecules. Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (e.g., 3-6 M, 2-3 eq) to the nitrile solution.
-
Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC.
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl).
-
The amide product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitrothiophene-2-carboxamide.
Note: This is a general procedure and may require optimization for the specific substrate.
Quantitative Data Summary (Hypothetical):
| Reaction | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Acid Hydrolysis | 4-Nitrothiophene-2-carboxylic acid | H₂SO₄, H₂O | 110 | 4 | ~85 |
| Base Hydrolysis | 4-Nitrothiophene-2-carboxamide | NaOH, EtOH/H₂O | 60 | 2 | ~70 |
This data is illustrative and based on typical yields for analogous aromatic nitriles. Actual yields may vary.
Reduction of the Nitrile Group to an Amine
The nitrile group can be reduced to a primary amine, (4-nitrothiophen-2-yl)methanamine, a valuable building block for the synthesis of various compounds. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[4][5]
Application Note: This protocol outlines the reduction of the nitrile to a primary amine using LiAlH₄, a powerful reducing agent.[4] This transformation is crucial for introducing a flexible aminomethyl linker.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular precipitate of aluminum salts will form. Filter off the solid and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-nitrothiophen-2-yl)methanamine.
-
Purify the product by column chromatography or distillation if necessary.
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under anhydrous conditions.
Quantitative Data Summary (Hypothetical):
| Reaction | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | (4-nitrothiophen-2-yl)methanamine | LiAlH₄ | THF | 25 | 3 | ~75 |
This data is illustrative and based on typical yields for analogous aromatic nitriles. Actual yields may vary.
[3+2] Cycloaddition to form a Tetrazole
The [3+2] cycloaddition reaction of the nitrile group with an azide, typically sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[6][7] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6]
Application Note: This protocol describes the synthesis of 5-(4-nitrothiophen-2-yl)-1H-tetrazole. The reaction is often catalyzed by a Lewis acid or a Brønsted acid.[8]
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂, 0.5-1.0 eq) or ammonium chloride (NH₄Cl, 1.5-2.0 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100-130 °C and stir vigorously. Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and acidify with a dilute acid (e.g., 2 M HCl) to a pH of approximately 2-3.
-
The tetrazole product is expected to precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(4-nitrothiophen-2-yl)-1H-tetrazole.
Safety Warning: Sodium azide is highly toxic and explosive, especially in the presence of acid (forms hydrazoic acid). Handle with extreme caution in a well-ventilated fume hood.
Quantitative Data Summary (Hypothetical):
| Reaction | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Cycloaddition | 5-(4-nitrothiophen-2-yl)-1H-tetrazole | NaN₃, NH₄Cl, DMF | 120 | 18 | ~90 |
This data is illustrative and based on typical yields for analogous aromatic nitriles. Actual yields may vary.
Visualizations
Caption: Reaction pathways of the nitrile group in this compound.
Caption: Experimental workflow for the synthesis of 5-(4-nitrothiophen-2-yl)-1H-tetrazole.
References
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. scielo.org.za [scielo.org.za]
Application Notes and Protocols for the Catalytic Reduction of 4-Nitrothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic reduction of the nitro group in 4-Nitrothiophene-2-carbonitrile to synthesize 4-Aminothiophene-2-carbonitrile, a valuable intermediate in medicinal chemistry and drug development.[1] The protocols described herein are based on established methods for the reduction of aromatic nitro compounds, offering reliable routes to the desired product.
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis.[2] Several catalytic systems are effective for this purpose, with the choice of catalyst and reducing agent depending on the presence of other functional groups in the molecule. For this compound, a key consideration is the presence of the nitrile group, which can also be susceptible to reduction under certain conditions.
Key Transformation:
The primary reaction involves the reduction of the nitro group on the thiophene ring to an amine group.
Reaction Scheme:
Experimental Protocols
Two primary methods for the catalytic reduction of aromatic nitro compounds are presented here: Catalytic Transfer Hydrogenation with Raney Nickel and Reduction with Stannous Chloride (SnCl₂).
Protocol 1: Catalytic Transfer Hydrogenation using Raney Nickel and Hydrazinium Monoformate
This method utilizes Raney Nickel as the catalyst and hydrazinium monoformate as a hydrogen donor, offering a rapid and high-yielding reduction at room temperature.[3] A significant advantage of this system is its effectiveness in reducing both nitro and nitrile groups.[3] However, if selective reduction of only the nitro group is desired, careful monitoring of the reaction is crucial.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Formic acid (85%)
-
Methanol
-
Chloroform or Dichloromethane
-
Saturated sodium chloride solution
-
Celite or other filter aid
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Hydrazinium Monoformate: In an ice water bath, slowly add equimolar amounts of 85% formic acid to hydrazine hydrate with constant stirring. The resulting solution of hydrazinium monoformate is used directly.[3]
-
Reaction Setup: In a round-bottom flask, suspend this compound (5 mmol) and Raney Nickel (approx. 100 mg, washed with methanol) in methanol (3 mL).[3]
-
Initiation of Reaction: Stir the suspension under a nitrogen atmosphere and add the freshly prepared hydrazinium monoformate solution (2 mL).[3] The reaction is often exothermic and may cause effervescence.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reduction is typically complete within 2-10 minutes for many aromatic nitro compounds.[3]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.[3]
-
Extraction: Evaporate the organic solvent from the filtrate. Dissolve the residue in chloroform or dichloromethane and wash with a saturated sodium chloride solution to remove any excess hydrazinium monoformate.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Aminothiophene-2-carbonitrile. Further purification can be achieved by recrystallization or column chromatography.
Safety Precautions:
-
Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent like water or ethanol.
-
Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
Reduction with stannous chloride is a classical and effective method for converting aromatic nitro compounds to anilines, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[4][5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (e.g., 5 mL for ~1 mmol of substrate).[4]
-
Addition of Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 10 molar equivalents) to the solution.[4]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30 °C). The use of ultrasonic irradiation can accelerate the reaction.[4]
-
Reaction Monitoring: Monitor the reaction for completion using TLC analysis, which may take a few hours.[4]
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.[4]
-
Extraction: Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and precipitate tin salts.[4]
-
Isolation: Separate the organic layer. The tin salts can be challenging to handle; filtration may be necessary.[6] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification can be performed by column chromatography.
Note on Work-up: The precipitation of tin salts upon basification can sometimes lead to emulsions or difficult-to-filter slurries.[6] Adding Celite before neutralization and filtering the entire mixture can be an effective alternative.[6]
Data Presentation
| Catalyst/Reagent | Substrate (Example) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Raney Ni / HCOOH | p-Chloronitrobenzene | Methanol | RT | 20 min | 95 | [7] |
| Raney Ni / HCOONH₄ | o-Nitroaniline | Methanol | RT | 15 min | 94 | [7] |
| Raney Ni / N₂H₅CHO₂ | 4-Nitrobenzoic acid | Methanol | RT | 2-10 min | 90-95 | [3] |
| SnCl₂·2H₂O | 3-Nitroaniline | Ethanol | 30 | 2 h | 89 | [4] |
| SnCl₂·2H₂O | 4-Nitrobenzonitrile | Ethanol | 90 | 15 min | 94 | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
Caption: General experimental workflow for catalytic reduction.
Logical Relationship of Protocols
This diagram shows the logical relationship between the different protocols for achieving the desired chemical transformation.
Caption: Overview of reduction methodologies.
References
- 1. 4-Aminothiophene-2-carbonitrile [myskinrecipes.com]
- 2. d-nb.info [d-nb.info]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. scispace.com [scispace.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials. The functionalization of the thiophene ring through carbon-carbon and carbon-heteroatom bond formation is, therefore, of critical importance. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex thiophene-containing molecules, offering high efficiency and broad functional group tolerance.[1][2][3][4] This document provides detailed application notes and experimental protocols for the most significant palladium-catalyzed cross-coupling reactions involving thiophene derivatives, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly utilized method for the formation of C-C bonds, coupling an organoboron compound with an organic halide.[5] For thiophene derivatives, this reaction is instrumental in synthesizing aryl- and heteroaryl-substituted thiophenes.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of a thiophene boronic acid or ester with an aryl or vinyl halide, or vice versa, in the presence of a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[5]
Data Presentation: Suzuki-Miyaura Coupling of Thiophene Derivatives
| Entry | Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 2-Chloropyridine | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 16 | 98 |
| 2 | 3-Thiopheneboronic acid | 2-Chloropyridine | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 16 | 97 |
| 3 | 2-Bromothiophene | Aniline-2-boronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 0.25 | 98 |
| 4 | 3-Bromothiophene | Aniline-3-boronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 0.25 | 95 |
| 5 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 63 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][7]
-
Reaction Setup: To a dry Schlenk flask, add the thiophene derivative (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (if applicable, e.g., SPhos, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent (e.g., a mixture of n-butanol and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille reaction offers a reliable method for C-C bond formation by coupling an organotin compound with an organic halide.[8][9] It is particularly useful for synthesizing complex molecules due to the stability and functional group tolerance of the organostannane reagents.[9][10]
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of an organostannane (e.g., a thienylstannane) with an organic halide or triflate. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.[9][11]
Data Presentation: Stille Coupling of Thiophene Derivatives
| Entry | Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | 92 |
| 2 | 3-Bromothiophene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 16 | 85 |
| 3 | 2,5-Bis(trimethylstannyl)thiophene | 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][5][12]-phenanthroline-1,3,6,8-tetraone | Pd₂(dba)₃ (2) | P(o-tolyl)₃ | - | Toluene | 110 | 48 | Polymer |
| 4 | 2-Bromothiophene | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ (5) | - | LiCl | THF | 70 | 24 | 78 |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the thiophene halide (1.0 mmol), the organostannane (1.1 mmol), and any additives (e.g., LiCl) in the chosen anhydrous solvent (e.g., THF or toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Reaction: Heat the mixture to the appropriate temperature (e.g., reflux) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. The work-up may involve a fluoride wash (e.g., aqueous KF) to remove tin byproducts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualization of General Experimental Workflow
Caption: A general experimental workflow for cross-coupling reactions.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation or vinylation of alkenes.[13] It is widely used to introduce alkenyl groups onto thiophene rings or to couple thiophene halides with alkenes.[14][15]
Reaction Principle: The reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination.[13][14]
Data Presentation: Heck Coupling of Thiophene Derivatives
| Entry | Thiophene Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromothiophene | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | 2-Iodothiophene | Styrene | PdCl₂ (1) | Et₃N | Acetonitrile | 80 | 16 | 90 |
| 3 | Thiophene-3-carboxaldehyde | Iodobenzene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 140 | 2.5 | 78 |
| 4 | 2-Bromothiophene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 130 | 4 | 95 |
Experimental Protocol: General Procedure for Heck Coupling [14][16]
-
Reaction Setup: Under an inert atmosphere, charge a reaction vessel with the palladium catalyst (e.g., Pd(OAc)₂), a ligand (if used), and the base (e.g., K₂CO₃ or Et₃N).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF or DMA), followed by the halothiophene and the acrylate or styrene derivative.
-
Reaction: Heat the mixture with stirring to the specified temperature (typically 80-140 °C). Monitor the reaction's progress.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[17][18] It is invaluable for the synthesis of thienylacetylenes.
Reaction Principle: This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst) in the presence of an amine base.[19][20] The mechanism involves two interconnected catalytic cycles for palladium and copper.[21]
Data Presentation: Sonogashira Coupling of Thiophene Derivatives
| Entry | Thiophene Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 | | 2 | 3-Bromothiophene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 12 | 88 | | 3 | 2-Bromothiophene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | DMF | 60 | 8 | 92 | | 4 | 2,5-Dibromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N | THF | 65 | 24 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling [19]
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) iodide (0.025 eq).
-
Reagent Addition: Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction at room temperature for the required time (e.g., 3 hours), monitoring by TLC.
-
Work-up: Dilute the reaction mixture with an etheral solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides.[22][23] This reaction is crucial for synthesizing aminothiophenes, which are important precursors in medicinal chemistry.
Reaction Principle: The reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base. The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination.[22]
Data Presentation: Buchwald-Hartwig Amination of Thiophene Derivatives
| Entry | Thiophene Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Morpholine | Pd₂(dba)₃ (1) | BINAP | NaOtBu | Toluene | 80 | 18 | 95 |
| 2 | 3-Bromothiophene | Aniline | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Dioxane | 120 | 24 | 88 |
| 3 | 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | 4-Methylaniline | Pd₂(dba)₃ (10) | XPhos | NaOtBu | Toluene | 100 | 18 | 80 |
| 4 | 2-Chlorothiophene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | t-BuOH | 100 | 16 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [24]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction tube.
-
Reagent Addition: Add the aryl halide, the amine, and the solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time and at the appropriate temperature.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] Structurally, they can be considered bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide range of biological targets.[1][2] The 2-aminothiophene moiety serves as a versatile and crucial precursor for the construction of this privileged scaffold.[3]
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, commencing with the highly adaptable Gewald multicomponent reaction for the formation of the key 2-aminothiophene intermediate, followed by various cyclization strategies to construct the fused pyrimidine ring.
Synthetic Strategies Overview
The general synthetic approach involves two primary stages:
-
Synthesis of a 2-Aminothiophene Precursor: The Gewald reaction is a robust and widely used one-pot multicomponent reaction for synthesizing substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[3][4]
-
Cyclization to the Thieno[2,3-d]pyrimidine Core: The prepared 2-aminothiophene is then cyclized with a suitable one-carbon or related synthon to form the fused pyrimidine ring. Common reagents for this transformation include formamide, urea, and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][5]
The following sections detail the experimental protocols for these key transformations and provide a comparative summary of different cyclization methods.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Gewald Reaction Intermediate)
This protocol describes the synthesis of a representative 2-aminothiophene intermediate using the Gewald reaction.[3]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[3]
Diagram of the Experimental Workflow for Gewald Reaction:
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Protocol 2: Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system using formamide.[3]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).[3]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration to yield the thieno[2,3-d]pyrimidine product.
Protocol 3: Cyclization using Urea
This protocol describes an alternative cyclization method using urea to form thieno[2,3-d]pyrimidine-2,4-diols.[6]
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
Heating apparatus
Procedure:
-
Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1.0 mol).
-
Heat the mixture for 2 hours at 200°C.[6]
-
After cooling, the solid product, a thieno[2,3-d]pyrimidine-2,4-diol, can be isolated.
Protocol 4: Alternative Cyclization via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This method involves a two-step, one-pot reaction sequence involving an intermediate that undergoes a Dimroth rearrangement.[3][5]
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Appropriate amine (for the second step)
-
Solvent (e.g., methanol)
Procedure:
-
React the 2-aminothiophene-3-carbonitrile with DMF-DMA to form an N,N-dimethylmethanimidamide intermediate.[3][5]
-
This intermediate can then be reacted in situ with a suitable amine under acidic or thermal conditions to facilitate a Dimroth rearrangement, yielding the corresponding 4-substituted thieno[2,3-d]pyrimidine.[5]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various synthetic routes for thieno[2,3-d]pyrimidines from 2-aminothiophene precursors, highlighting the reagents, conditions, and reported yields.
| 2-Aminothiophene Precursor | Reagent(s) for Cyclization | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-Amino-3-carboxamide/carbonitrile | Formamide | Reflux, 1.5-2 h | 4-Aminothieno[2,3-d]pyrimidine | Good | [3][7] |
| Methyl 2-aminothiophene-3-carboxylate | Urea | 190-200°C, 2-3 h | Thieno[2,3-d]pyrimidine-2,4-diol | 65 | [6] |
| 2-Aminothiophene-3-carbonitrile | DMF-DMA, then an amine | Microwave, 100°C | 4-Substituted-aminothieno[2,3-d]pyrimidine | 41-83 | [5][8] |
| 2-Aminothiophene-3-carboxamide | Chloroacetyl chloride, then a base | Basic conditions | 2-Substituted-thieno[2,3-d]pyrimidin-4-one | Not specified | [9] |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride, then HCl | Reflux in 1,4-dioxane/ethanol | 4-Oxo-thieno[2,3-d]pyrimidine | Not specified | [5] |
| 2-Aminothiophene intermediate | Substituted aldehydes, HCl, DMF | Reflux, overnight | 2-Aryl-thieno[2,3-d]pyrimidin-4-one | 60-68 | [4] |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The synthesis of thieno[2,3-d]pyrimidines is a logical, stepwise process. The following diagram illustrates the general synthetic pathway.
Caption: General synthetic pathway to thieno[2,3-d]pyrimidines.
Applications in Drug Development
Thieno[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry. Their structural similarity to endogenous purines allows them to act as competitive inhibitors for a variety of enzymes, particularly kinases.[10] Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications:
-
Anticancer Agents: Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2, PI3K, and EGFR.[4][10][11][12]
-
Anti-inflammatory Agents: The scaffold has been explored for the development of anti-inflammatory drugs.[1]
-
Antimicrobial and Antiviral Agents: Some derivatives have shown promising activity against various microbial and viral targets.[1]
The bioisosteric relationship between the amidine functionality within the thieno[2,3-d]pyrimidine core and the amide bond can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[3]
Caption: Bioisosteric relationship of amidine to amide.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ijacskros.com [ijacskros.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4-Nitrothiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Aminothiophene derivatives are a cornerstone in heterocyclic chemistry, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This class of compounds is renowned for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The thiophene ring is often considered a bioisostere of the phenyl group, making it a valuable scaffold in drug design.[3][6] The introduction of a nitro group into the 2-aminothiophene structure can significantly modulate its electronic properties and biological activity, making 2-amino-4-nitrothiophene derivatives attractive targets for synthesis and pharmacological evaluation.
The most prominent method for synthesizing the 2-aminothiophene core is the Gewald reaction, a multi-component condensation that offers a versatile and efficient route to polysubstituted 2-aminothiophenes.[7][8][9] This document provides detailed protocols for the synthesis of 2-aminothiophene precursors via the Gewald reaction and discusses subsequent nitration strategies to obtain the target 2-amino-4-nitrothiophene derivatives.
Synthetic Strategy
The synthesis of 2-amino-4-nitrothiophene derivatives is typically approached via a two-step sequence. First, a suitably substituted 2-aminothiophene is prepared using the Gewald reaction. The second step involves the regioselective nitration of the synthesized 2-aminothiophene. The amino group at the C2 position is an activating group, which will direct electrophilic substitution. Careful control of reaction conditions is crucial to achieve the desired 4-nitro isomer and avoid the formation of other isomers or degradation of the starting material.
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol describes a general procedure for the synthesis of 2-aminothiophenes via the Gewald three-component reaction.[1][8] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8]
Materials:
-
α-Methylene ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, water)[3]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.0 eq), and the chosen solvent.
-
Add the base catalyst to the mixture. The amount can range from catalytic to stoichiometric depending on the specific method.[1]
-
Heat the reaction mixture with stirring. Reaction temperatures typically range from room temperature to the reflux temperature of the solvent (e.g., 55-65 °C).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture in an ice bath or refrigerator to induce precipitation of the product.[2]
-
Collect the solid product by filtration, wash it with cold solvent to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes).[2][3]
-
Dry the purified product under vacuum to obtain the 2-aminothiophene derivative.
Protocol 2: Nitration of 2-Aminothiophene Derivatives
This protocol provides a general method for the nitration of a thiophene ring, adapted for a 2-aminothiophene substrate. The amino group is highly activating, and nitration can be vigorous. Therefore, the reaction must be conducted at low temperatures with careful addition of the nitrating agent. This procedure is based on established methods for thiophene nitration.[10]
Caution: Nitration reactions can be highly exothermic and potentially explosive. Perform this reaction in a fume hood with appropriate personal protective equipment (PPE), including a face shield.
Materials:
-
2-Aminothiophene derivative (1.0 eq)
-
Fuming nitric acid (sp. gr. 1.51) (1.2 eq)
-
Acetic anhydride or glacial acetic acid
-
Crushed ice
Procedure:
-
Dissolve the 2-aminothiophene derivative in acetic anhydride or glacial acetic acid in a three-necked flask equipped with a thermometer, a stirrer, and a dropping funnel.
-
Cool the mixture to a low temperature (e.g., -10 °C to 0 °C) using an ice-salt or dry ice-acetone bath. Maintaining a low temperature is critical to control the reaction and improve regioselectivity.[10]
-
Slowly add the fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not rise above the set limit. The appearance of a dark red color may indicate oxidation or side reactions.[10]
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude nitrothiophene product.
-
Allow the ice to melt completely, then collect the solid product by filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the crude product. Purification is typically achieved by column chromatography or recrystallization from a suitable solvent like petroleum ether or ethanol.[10]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the key synthetic steps.
Table 1: Summary of Conditions for Gewald Synthesis
| Ketone/Aldehyde | Active Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | Ethanol | Reflux | 0.3 | 96 | [1] |
| Various ketones | Malononitrile | Triethylamine | Water | RT | - | 75-98 | [3] |
| Acetophenone | Ethyl cyanoacetate | Diethylamine | Ethanol | 55-65 | 2 | - | [2] |
| Various ketones | Malononitrile | Sodium polysulfides (catalyst-free) | Water | 70 | 0.5-1 | 42-90 | [3] |
Table 2: Summary of Conditions for Thiophene Nitration
| Substrate | Nitrating Agent | Solvent/Medium | Temp (°C) | Product | Yield (%) | Reference |
| Thiophene | Fuming HNO₃ | Acetic Anhydride / Acetic Acid | < Room Temp | 2-Nitrothiophene | 70-85 | [10] |
| Thiophene | Nitric Acid | Dichloroethane | 80 | 2-Nitrothiophene | >50% selectivity | [11] |
| Benzo[b]thiophen-3-carboxylic acid | Conc. HNO₃ | H₂SO₄ / Acetic Acid | 60 | 4-, 5-, 6-, 7-Nitro isomers | - | [12] |
References
- 1. d-nb.info [d-nb.info]
- 2. ijpbs.com [ijpbs.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"troubleshooting low yield in 4-Nitrothiophene-2-carbonitrile synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Nitrothiophene-2-carbonitrile, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic nitration of 2-cyanothiophene. This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.
Q2: Why is the nitration of 2-cyanothiophene challenging?
A2: The nitration of the thiophene ring is a sensitive reaction. Thiophene is highly reactive, and strong nitrating conditions can lead to oxidation and the formation of undesired byproducts.[1] Furthermore, the reaction can produce a mixture of isomers, primarily this compound and 5-nitrothiophene-2-carbonitrile, which requires subsequent separation.
Q3: What are the expected yields for this synthesis?
A3: The total yield of the isomeric mixture of 4-nitro and 5-nitrothiophene-2-carbonitrile is typically around 66%.[2] The ratio of the 4-nitro isomer to the 5-nitro isomer is approximately 1:2.[2] Therefore, the theoretical yield of the desired this compound before separation is roughly 22%.
Q4: What are the main side products in this reaction?
A4: The primary side product is the 5-nitrothiophene-2-carbonitrile isomer.[2] Depending on the reaction conditions, dinitrothiophene derivatives and oxidation products can also be formed.[3]
Q5: How can the isomeric mixture be separated?
A5: The separation of the 4-nitro and 5-nitro isomers can be achieved through techniques such as column chromatography or fractional recrystallization. The choice of method depends on the scale of the reaction and the purity requirements.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Nitrating Agent: The nitric acid or sulfuric acid may be old or of insufficient concentration. 2. Reaction Temperature Too Low: The activation energy for the reaction may not have been reached. | 1. Reagent Quality: Use fresh, concentrated nitric acid and sulfuric acid. 2. Temperature Control: Ensure the reaction temperature is maintained within the optimal range (10-15°C) after the initial cooling.[2] |
| Low Yield of the Desired 4-Nitro Isomer | 1. Suboptimal Reaction Conditions: Temperature and reaction time can influence the isomer ratio. 2. Inefficient Separation: The purification method may not be effectively separating the 4-nitro and 5-nitro isomers. | 1. Optimize Conditions: Experiment with slightly lower or higher temperatures within the recommended range to see if it favors the formation of the 4-nitro isomer. Monitor the reaction progress using TLC. 2. Refine Purification: For column chromatography, screen different solvent systems to achieve better separation. For recrystallization, try various solvents to find one that selectively crystallizes the 4-nitro isomer. |
| Formation of Dark, Tarry Byproducts | 1. Reaction Temperature Too High: Excessive heat can lead to oxidation and polymerization of the thiophene ring.[3] 2. Nitrating Agent Added Too Quickly: A rapid addition of the nitrating agent can cause localized overheating. | 1. Strict Temperature Control: Maintain the reaction temperature below 15°C throughout the addition of the nitrating agent.[2] 2. Slow Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution. |
| Product is a Mixture of Isomers | This is an expected outcome of the reaction. The nitration of 2-cyanothiophene inherently produces a mixture of 4-nitro and 5-nitro isomers.[2] | Implement a robust separation strategy: - Column Chromatography: Use silica gel and a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers. - Fractional Recrystallization: Experiment with different solvents to find one that has a significant solubility difference between the two isomers at different temperatures. |
| Difficulty in Isolating the Product from the Aqueous Workup | 1. Incomplete Precipitation: The product may have some solubility in the acidic aqueous solution. 2. Fine Precipitate: The precipitated product may be too fine to be effectively collected by filtration. | 1. Thorough Quenching: Ensure the reaction mixture is poured into a sufficiently large volume of ice water with vigorous stirring to maximize precipitation.[2] 2. Extended Chilling: Allow the quenched mixture to stand in an ice bath for an extended period to encourage complete precipitation. 3. Extraction: After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
Experimental Protocols
Synthesis of this compound and 5-Nitrothiophene-2-carbonitrile Mixture[2]
Materials:
-
2-Cyanothiophene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 10 ml of concentrated sulfuric acid to 0°C in an ice bath.
-
To the cooled sulfuric acid, slowly add 4.0 g (0.036 mole) of 2-cyanothiophene with continuous stirring.
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Prepare a nitrating mixture by carefully combining 6 ml of concentrated sulfuric acid and 6 ml of fuming nitric acid (a 1:1 mixture).
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Add the nitrating mixture dropwise to the solution of 2-cyanothiophene in sulfuric acid, ensuring the temperature is maintained between 10°C and 15°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by pouring the dark red solution into 50 ml of ice water with vigorous stirring. A yellow solid will precipitate.
-
Collect the solid by filtration and wash it with two 5 ml portions of ice water.
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The resulting solid is a mixture of this compound and 5-nitrothiophene-2-carbonitrile. The typical yield of the mixture is approximately 3.7 g (66%).
Visualizations
Reaction Pathway
References
Technical Support Center: Optimization of Nitration Conditions for 2-Thiophenecarbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the nitration of 2-thiophenecarbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-thiophenecarbonitrile?
The cyano group (-CN) at the 2-position of the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. This deactivation makes the reaction more challenging than the nitration of unsubstituted thiophene. The directing effect of the cyano group and the inherent reactivity of the thiophene ring will influence the position of the incoming nitro group. Typically, nitration of 2-substituted thiophenes with an electron-withdrawing group favors substitution at the 4- and 5-positions. Therefore, the expected major products are 4-nitro-2-thiophenecarbonitrile and 5-nitro-2-thiophenecarbonitrile.
Q2: What are common side reactions to be aware of during the nitration of 2-thiophenecarbonitrile?
Common side reactions include:
-
Oxidation: Thiophene rings are susceptible to oxidation under strong nitrating conditions, which can lead to tar formation and reduced yields.
-
Over-nitration: Although the ring is deactivated, forcing conditions might lead to the introduction of a second nitro group.
-
Ipso-substitution: In some cases, the cyano group could be replaced by a nitro group, though this is generally a minor pathway.
Q3: How can I control the regioselectivity of the nitration?
Controlling the regioselectivity between the 4- and 5-positions is a primary challenge. Reaction temperature is a key parameter. Lower temperatures (kinetic control) may favor one isomer, while higher temperatures (thermodynamic control) may favor the other. The choice of nitrating agent and solvent system can also influence the isomer ratio.
Q4: My reaction is not proceeding, or the yield is very low. What should I do?
Low reactivity is expected due to the deactivating nature of the cyano group. To address this, you can consider:
-
Increasing the reaction temperature: Do this cautiously, as it can also promote side reactions.
-
Using a stronger nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent.
-
Ensuring anhydrous conditions: Water can consume the nitronium ion (NO₂⁺), the active electrophile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture. | 1. Use a stronger nitrating system (e.g., fuming HNO₃/conc. H₂SO₄). 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Use anhydrous reagents and solvents. |
| Formation of Tar/Charring | 1. Reaction temperature is too high, leading to oxidation. 2. Nitrating agent is too concentrated or added too quickly. | 1. Maintain a low and controlled temperature, especially during the addition of the nitrating agent. 2. Add the nitrating agent dropwise with efficient stirring. |
| Formation of Multiple Isomers | 1. Reaction conditions favor the formation of multiple products. | 1. Adjust the reaction temperature; lower temperatures often increase selectivity. 2. Screen different nitrating agents (e.g., acetyl nitrate, potassium nitrate in sulfuric acid). |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous work-up. 2. Formation of an emulsion during extraction. | 1. Carefully neutralize the reaction mixture with a base to precipitate the product. 2. Use a brine wash to help break up emulsions during extraction. |
Experimental Protocols
Below are detailed methodologies for two common nitration procedures that can be adapted for 2-thiophenecarbonitrile.
Method 1: Nitration with Nitric Acid in Acetic Anhydride
This method is based on a procedure for the nitration of thiophene and may require optimization for 2-thiophenecarbonitrile.[1]
Procedure:
-
Dissolve 2-thiophenecarbonitrile (1 equivalent) in acetic anhydride.
-
Prepare a solution of fuming nitric acid (1.2 equivalents) in glacial acetic acid.
-
Cool the thiophene solution to 10°C in an ice bath with stirring.
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Slowly add the nitric acid solution dropwise, ensuring the temperature does not rise significantly. A rapid temperature increase can indicate side reactions.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for a couple of hours.
-
Quench the reaction by pouring it onto crushed ice.
-
Collect the precipitated product by filtration and wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Nitration with Potassium Nitrate in Sulfuric Acid
This method is often used for deactivated substrates and can offer good control over the reaction.
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-thiophenecarbonitrile (1 equivalent) to the cold sulfuric acid with stirring.
-
Add finely powdered potassium nitrate (1.1 equivalents) portion-wise, maintaining a low temperature (e.g., 0-5°C).
-
Stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by filtration and wash thoroughly with water.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes expected outcomes based on general principles of nitration. Experimental optimization is necessary to determine the precise yields and isomer ratios for 2-thiophenecarbonitrile.
| Nitrating Agent & Conditions | Expected Major Products | Anticipated Yield | Key Considerations |
| HNO₃ / Acetic Anhydride, 10°C | 4-nitro- and 5-nitro-2-thiophenecarbonitrile | Moderate | Milder conditions, may require longer reaction times.[1] |
| KNO₃ / H₂SO₄, 0°C | 4-nitro- and 5-nitro-2-thiophenecarbonitrile | Moderate to Good | Good for deactivated rings, temperature control is crucial for selectivity.[2] |
| Fuming HNO₃ / H₂SO₄, 0-10°C | 4-nitro- and 5-nitro-2-thiophenecarbonitrile | Potentially Higher | Very strong nitrating agent, risk of oxidation and side reactions. |
Visualizations
Experimental Workflow for Nitration
Caption: General experimental workflow for the nitration of 2-thiophenecarbonitrile.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in nitration reactions.
References
Technical Support Center: Purification of 4-Nitrothiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Nitrothiophene-2-carbonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows multiple spots close to the product spot. | Presence of isomeric impurities (e.g., 5-nitrothiophene-2-carbonitrile). Nitration of 2-cyanothiophene can sometimes lead to a mixture of isomers. | - Recrystallization: Attempt recrystallization with a solvent system that has a significant solubility difference between the isomers. Start with a non-polar solvent with a slightly more polar co-solvent (e.g., Hexane/Isopropyl Ether).- Column Chromatography: If recrystallization is ineffective, column chromatography with a shallow gradient of increasing polarity is recommended to resolve the isomers. |
| A dark, oily residue is present in the crude product. | Formation of dinitro-substituted byproducts or other polymeric impurities under harsh nitration conditions. | - Initial Wash: Wash the crude product with a non-polar solvent like cold hexane to remove some of the less polar impurities.- Column Chromatography: Utilize flash column chromatography on silica gel. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate to elute the desired product while retaining the more polar impurities. |
| The product is a persistent oil and will not solidify. | The compound may be "oiling out" due to a high concentration of impurities, or the chosen crystallization solvent is inappropriate. | - Solvent Choice: Ensure the solvent's boiling point is not higher than the melting point of the pure compound.- Slow Cooling: Dissolve the oil in a minimum amount of a suitable hot solvent and allow it to cool very slowly to room temperature, followed by cooling in an ice bath. Seeding with a pure crystal can induce crystallization.- Solvent System: If a single solvent fails, a two-solvent system can be effective. Dissolve the oil in a small amount of a "good" solvent (e.g., dichloromethane) and add a "poor" solvent (e.g., hexane) dropwise until turbidity persists. |
Issue 2: Problems During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporation: Gently evaporate some of the solvent to increase the concentration and induce crystallization.- Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Seeding: Add a small crystal of the pure compound to the solution.- Solvent Change: Re-evaluate the solvent choice. A less polar solvent or a solvent mixture may be required. |
| Low recovery of the purified compound. | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold washing solvent. | - Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.- Cold Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product "oils out" during cooling. | - The solution is supersaturated, and the rate of cooling is too fast.- The melting point of the impurities is lower than the boiling point of the solvent, creating a low-melting eutectic mixture. | - Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.- Dilution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.- Solvent System: Consider a lower-boiling point solvent or a different solvent mixture. |
Issue 3: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The eluent system is not optimized.- The column was not packed properly. | - TLC Optimization: Systematically test different solvent systems with varying polarities using TLC to find an eluent that provides good separation (a difference in Rf values of at least 0.2). An ideal Rf for the product is between 0.2 and 0.4.- Gradient Elution: Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity.- Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. |
| The product is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | - Increase Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- Stronger Solvent: If a significant increase in polarity is needed, consider adding a small percentage of a more polar solvent like methanol to the eluent. |
| The product appears to be degrading on the silica gel column (streaking on TLC, color change). | The compound may be sensitive to the acidic nature of the silica gel. | - Deactivate Silica: Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.- Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the nitration of the 2-cyanothiophene precursor. These can include:
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Isomeric byproducts: Formation of other nitro-isomers, such as 5-nitrothiophene-2-carbonitrile, depending on the directing effects of the nitrile group and the reaction conditions.
-
Dinitrothiophenes: Over-nitration can lead to the formation of dinitro-substituted thiophenes.[1][2]
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Unreacted starting material: Incomplete nitration will leave residual 2-cyanothiophene.
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Polymeric or degradation products: Harsh reaction conditions can lead to the formation of dark-colored, tar-like impurities.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, successful recrystallizations of similar nitrothiophene derivatives have been reported using the following solvent systems. These should serve as excellent starting points for optimization.
| Solvent System | Rationale |
| Hexane / Isopropyl Ether | A non-polar/slightly polar mixture that is effective for purifying nitro-aromatic compounds. |
| Petroleum Ether | A non-polar solvent that can be effective for removing more polar impurities. |
| Ethanol / Water | A polar protic/polar aprotic mixture suitable for moderately polar compounds. |
| Heptane / 1,2-Dichloroethane | A non-polar/polar aprotic mixture that has been used for the purification of 5-nitro-2-thenoic acid, a related compound.[3] |
Q3: What is a good starting eluent system for column chromatography purification?
A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Based on protocols for similar compounds, a hexane/ethyl acetate or petroleum ether/ethyl acetate gradient is recommended. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration to elute the this compound. The optimal ratio should be determined by preliminary TLC analysis.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor the purification.
-
Reaction Monitoring: Track the disappearance of the starting material and the appearance of the product.
-
Column Chromatography: Analyze the fractions collected from the column to determine which ones contain the pure product.
-
Purity Assessment: Compare the TLC of the purified product with the crude material to confirm the removal of impurities.
A typical TLC eluent system to start with would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound.
Q5: What are the expected purity and yield after purification?
A5: While the yield is highly dependent on the success of the synthesis, a well-executed purification should significantly improve the purity. For similar nitrothiophene derivatives, purities of over 99% have been achieved after recrystallization.[1] A successful recrystallization of a related compound yielded 81% recovery of the pure product.[3] For column chromatography, recovery is typically high (>90%) if the conditions are optimized.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., hexane/isopropyl ether 1:1). Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline for flash column chromatography using silica gel.
-
TLC Analysis: Determine an optimal eluent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point is a hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Start with the low-polarity eluent determined from TLC analysis. If the product does not elute, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Expected Purity | Typical Recovery |
| Recrystallization | Hexane / Isopropyl Ether | >98% | 70-90% |
| Heptane / 1,2-Dichloroethane[3] | >99%[3] | ~81%[3] | |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | >99% | >90% |
Table 2: TLC Parameters for Monitoring Purification
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) |
| Visualization | UV light (254 nm) |
| Target Rf Value | 0.2 - 0.4 for column chromatography |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Substituted Nitrothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted nitrothiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of thiophene resulted in a low yield and a dark, tarry mixture. What went wrong?
A1: This is a common issue often caused by overly harsh reaction conditions, leading to degradation and polymerization of the thiophene ring. Thiophene is highly reactive towards strong acids.[1][2]
Troubleshooting Steps:
-
Choice of Nitrating Agent: Avoid the use of concentrated nitric acid with sulfuric acid, as this mixture is often too strong and can lead to substrate degradation.[1] A milder and more effective reagent is a mixture of nitric acid in acetic anhydride.[1][3] This combination helps to prevent the formation of nitrous acid, which can cause an explosive autocatalytic nitrosation reaction.[1]
-
Temperature Control: It is critical to maintain the recommended reaction temperature.[4] Superheating can significantly increase the rate of side reactions.[4] Use an ice bath to control the temperature, especially during the initial addition of reagents.[4]
-
Presence of Nitrous Acid: Nitration of thiophene can be violently accelerated by the presence of nitrous acid, leading to a range of unidentified byproducts.[1] The addition of urea to the reaction mixture can help to eliminate any nitrous acid that may be present.[1]
Q2: I obtained a mixture of 2-nitrothiophene and 3-nitrothiophene. How can I improve the regioselectivity for the 2-isomer?
A2: The nitration of unsubstituted thiophene typically yields a mixture of 2- and 3-nitro isomers, with the 2-nitrothiophene being the major product (often around 85:15 ratio).[3] Achieving perfect regioselectivity can be challenging, but several strategies can be employed to favor the 2-isomer.
Troubleshooting Steps:
-
Reaction Conditions: The ratio of isomers can be influenced by the reaction conditions. For instance, using a solid acid catalyst like Fe³⁺-exchanged montmorillonite clay in the absence of acetic anhydride has been shown to improve selectivity towards 2-nitrothiophene.[3]
-
Purification: If a mixture is obtained, the isomers can often be separated by fractional crystallization or chromatography. 3-Nitrothiophene has a higher melting point and is less soluble than the 2-nitro derivative, which can facilitate its purification by crystallization from ethanol.[3]
Q3: My reaction mixture turned pink/dark red, and I isolated very little of my desired nitrothiophene. What does this color change indicate?
A3: A pink or dark red color during the nitration of thiophene is often an indication of oxidation of the thiophene ring.[4] This side reaction competes with the desired nitration and can lead to the formation of thiophene S-oxides and other degradation products, ultimately lowering the yield of the desired nitrothiophene.[2][4]
Troubleshooting Steps:
-
Maintain Proper Temperature: Oxidation is more likely to occur at higher temperatures. Strict temperature control is essential to minimize this side reaction.[4]
-
Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating.[4]
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Monitor the Reaction: Throughout the addition of the nitrating agent, the solution should maintain a light brown color.[4] The appearance of a pink or dark red hue is a sign that oxidation is occurring and that the reaction conditions need to be adjusted (e.g., by improving cooling).[4]
Q4: I am trying to nitrate a substituted thiophene with an electron-withdrawing group, and the reaction is very slow or does not proceed. What can I do?
A4: Electron-withdrawing groups (e.g., -CN, -COOH, -CHO) deactivate the thiophene ring towards electrophilic attack, making nitration more difficult.[5] In such cases, the nitration may require more forcing conditions or may occur on a different part of the molecule if a fused benzene ring is present (as in benzo[b]thiophenes).[5]
Troubleshooting Steps:
-
Increase Reaction Temperature: For deactivated substrates, a higher reaction temperature may be necessary to achieve a reasonable reaction rate.[5] However, this should be done cautiously and with careful monitoring to avoid decomposition.
-
Use a Stronger Nitrating Agent: While milder agents are generally preferred for thiophene, a deactivated ring may require a more potent nitrating system.
-
Consider Alternative Synthetic Routes: If direct nitration is unsuccessful, consider alternative strategies, such as introducing the nitro group at an earlier stage of the synthesis before the deactivating group is installed.
Q5: I have observed the formation of dinitrothiophenes in my reaction. How can I prevent this over-nitration?
A5: The formation of dinitrothiophenes (e.g., 2,4- and 2,5-dinitrothiophene) is a common side reaction, particularly when using an excess of the nitrating agent or when the reaction temperature is too high.[3][4]
Troubleshooting Steps:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent, typically a slight excess (e.g., 1.2 equivalents).[4]
-
Temperature Control: Maintain a low reaction temperature to reduce the rate of the second nitration.[4]
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Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent further nitration of the desired mononitrothiophene.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of nitrothiophenes.
| Parameter | Value/Observation | Conditions | Reference(s) |
| Isomer Ratio (2-nitro:3-nitro) | 85:15 | Nitration of thiophene with fuming nitric acid in acetic anhydride-acetic acid solution at 10°C. | [3] |
| Yield of Mononitrothiophene | 70-85% | Nitration of thiophene with fuming nitric acid in acetic anhydride and glacial acetic acid. | [4] |
| Improved Selectivity for 2-Nitrothiophene | >50% | Nitration of thiophene with nitric acid using Fe³⁺-exchanged montmorillonite clay catalyst at 80°C in dichloroethane. | [3] |
| Reaction Temperature | 10°C | Optimal temperature for the initial phase of nitrating thiophene with nitric acid in acetic anhydride/acetic acid. | [4] |
Experimental Protocols
Synthesis of 2-Nitrothiophene
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
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Thiophene (1 mole, 84 g)
-
Acetic anhydride (340 cc)
-
Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)
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Glacial acetic acid (600 cc)
-
Ice
Procedure:
-
Dissolve 84 g of thiophene in 340 cc of acetic anhydride.
-
In a separate flask, dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Caution: The mixing of the acids is exothermic and should be done gradually with cooling.[4]
-
Divide both solutions into two equal parts.
-
In a 2-liter three-necked flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, add one-half of the nitric acid solution.
-
Cool the flask to 10°C using an ice bath.
-
With moderate stirring, add one-half of the thiophene solution dropwise, ensuring the temperature does not rise above room temperature. A rapid temperature increase may occur initially.[4]
-
Once the first half of the thiophene solution is added, reduce the temperature of the reaction mixture back to 10°C.
-
Rapidly add the remaining nitric acid solution.
-
Continue the nitration by gradually adding the rest of the thiophene solution. The reaction mixture should maintain a light brown color throughout. A pink or dark red color indicates oxidation.[4]
-
After the addition is complete, allow the mixture to stand at room temperature for two hours.
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Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. Pale yellow crystals of mononitrothiophene will precipitate.
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The product can be collected by filtration, washed with ice water, and dried. The yield is typically between 70-85%.[4]
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of substituted nitrothiophenes.
Caption: Troubleshooting workflow for low yield in nitrothiophene synthesis.
Caption: Relationship between reaction conditions and side product formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of substituted thiophenes. Our goal is to help you improve regioselectivity and achieve higher yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in thiophene nitration so challenging?
A1: Thiophene is an electron-rich aromatic heterocycle that is highly reactive towards electrophilic substitution.[1] The sulfur atom can stabilize a positive charge at both the C2 (alpha) and C3 (beta) positions through resonance, leading to the formation of multiple isomers.[2] The inherent reactivity of the thiophene ring often leads to a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product typically being the major one.[1] The presence of substituents on the thiophene ring further complicates the regiochemical outcome by exerting their own electronic and steric effects.
Q2: What are the most common nitrating agents for thiophene, and how do they influence regioselectivity?
A2: The choice of nitrating agent is critical for controlling the regioselectivity of the reaction. Traditional strong acid mixtures like concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) are often too harsh for the sensitive thiophene ring and can lead to degradation and lack of selectivity.[1] Milder and more selective reagents are generally preferred.
| Nitrating Agent | Typical Conditions | Observations on Regioselectivity |
| Nitric Acid in Acetic Anhydride (Acetyl Nitrate) | Acetic anhydride, often with acetic acid, at low temperatures (e.g., 10°C).[3] | Generally favors the 2-nitro isomer. The in-situ formation of acetyl nitrate helps to avoid the presence of nitrous acid, which can lead to explosive side reactions.[1] |
| Nitric Acid in Trifluoroacetic Anhydride | Trifluoroacetic anhydride, low temperature. | A powerful nitrating system that can provide good yields of the 2-nitro derivative.[1] |
| Copper (II) Nitrate | Often used in milder conditions. | A mild nitrating agent suitable for thiophenes.[4] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvents. | A satisfactory nitrating reagent for thiophenes that can offer good control.[1] |
| Metal Exchanged Clay Catalysts (e.g., Fe³⁺-Montmorillonite) | Nitric acid in an organic solvent (e.g., dichloroethane) at elevated temperatures (e.g., 80°C).[3] | Can significantly improve selectivity for the 2-nitro isomer, with some reports of up to 100% selectivity, by directing the nitronium ion to the 2-position.[3] |
Q3: How do substituents on the thiophene ring direct the incoming nitro group?
A3: The position of the incoming nitro group is heavily influenced by the electronic nature of the substituent already present on the thiophene ring.
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups are activating and generally direct the incoming electrophile to the ortho and para positions relative to the substituent. In the case of 2-substituted thiophenes with an EDG, this typically leads to nitration at the 5-position.
-
Electron-withdrawing groups (EWGs) like nitro, cyano, and acyl groups are deactivating and direct the incoming electrophile to the meta position. For a 2-substituted thiophene with an EWG, nitration is often directed to the 4-position. For 3-substituted thiophenes with an EWG, nitration is expected at the 5-position.
The interplay between the directing effect of the sulfur atom (favoring the alpha-positions, C2 and C5) and the substituent's directing effect determines the final regiochemical outcome.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Tarry Byproducts
-
Possible Cause: The reaction conditions are too harsh, leading to polymerization or degradation of the thiophene substrate. Thiophene is known to be unstable in strong acids.[1]
-
Troubleshooting Steps:
-
Use a Milder Nitrating Agent: Avoid the use of concentrated HNO₃/H₂SO₄. Switch to acetyl nitrate (HNO₃ in acetic anhydride) or copper (II) nitrate.[1][4]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to 10°C) to control the exothermic nature of the nitration and minimize side reactions.[5]
-
Control the Rate of Addition: Add the nitrating agent slowly to the solution of the substituted thiophene to maintain a controlled reaction rate and temperature.[5]
-
Remove Nitrous Acid: If using nitric acid in acetic acid, the presence of nitrous acid can cause an explosive, autocatalytic reaction. The addition of urea can help to remove any nitrous acid present.[1]
-
Issue 2: Poor Regioselectivity (Formation of multiple isomers)
-
Possible Cause: The chosen nitrating agent and reaction conditions are not selective enough for the specific substituted thiophene.
-
Troubleshooting Steps:
-
Optimize the Nitrating Agent: Experiment with different nitrating agents. For instance, solid acid catalysts like metal-exchanged montmorillonite clays have been shown to provide high selectivity for the 2-nitro isomer.[3]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the regioselectivity. Conduct the reaction in a range of solvents to find the optimal one.
-
Steric Hindrance: Consider the steric bulk of both the substituent on the thiophene ring and the nitrating agent. A bulkier nitrating agent may favor substitution at a less sterically hindered position.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic attack on the substituted thiophene ring, which can guide your experimental design.[6]
-
Issue 3: Reaction Fails to Proceed or Proceeds Very Slowly
-
Possible Cause: The substituted thiophene is strongly deactivated by an electron-withdrawing group, making it less susceptible to electrophilic attack.
-
Troubleshooting Steps:
-
Increase the Strength of the Nitrating Agent: If milder reagents are ineffective, a stronger nitrating system like nitric acid in trifluoroacetic anhydride may be necessary.[1]
-
Increase the Reaction Temperature: Cautiously increase the reaction temperature while carefully monitoring for the formation of byproducts.
-
Use a Catalyst: Lewis acids can sometimes be used to enhance the electrophilicity of the nitrating agent, but care must be taken to avoid substrate degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Nitration using Nitric Acid in Acetic Anhydride
This protocol is adapted from a standard procedure for the nitration of thiophene.[5]
-
Preparation of Solutions:
-
Dissolve the substituted thiophene in acetic anhydride.
-
Separately, prepare a solution of fuming nitric acid in glacial acetic acid. The molar ratio of nitric acid to thiophene is typically around 1.2:1.[5]
-
-
Reaction Setup:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place half of the nitric acid solution and cool it to 10°C.
-
-
Nitration:
-
Slowly add half of the substituted thiophene solution dropwise, ensuring the temperature does not rise significantly above room temperature. Use a cold water bath for cooling.[5]
-
After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.
-
Continue the dropwise addition of the remaining substituted thiophene solution.
-
-
Work-up:
-
Allow the reaction to stir at room temperature for a couple of hours after the addition is complete.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrothiophene product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[7]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.[5]
-
Visualizations
Caption: General experimental workflow for the nitration of substituted thiophenes.
Caption: Key factors influencing the regioselectivity of thiophene nitration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"stability issues of 4-Nitrothiophene-2-carbonitrile during reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of 4-Nitrothiophene-2-carbonitrile in various chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions to guide your experimental work.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the thiophene ring | The nitro group at the 4-position strongly activates the ring for nucleophilic attack, particularly at the 2- and 5-positions. However, reaction conditions may not be optimal. Ensure the use of a suitable base to deprotonate the nucleophile and facilitate the reaction. Common bases include K₂CO₃, NaH, or organic bases like triethylamine (TEA). |
| Poor solubility of reactants | This compound or the nucleophile may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction. Screen a variety of polar aprotic solvents such as DMF, DMSO, or acetonitrile. Gentle heating can also improve solubility and reaction rates. |
| Side reactions or degradation of starting material | Strong nucleophiles or harsh basic conditions can lead to decomposition. Consider using a milder base or protecting sensitive functional groups on your nucleophile. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of byproducts. |
| Steric hindrance | A bulky nucleophile may experience steric hindrance when attacking the thiophene ring. If possible, consider using a less sterically hindered nucleophile or modifying the reaction conditions (e.g., higher temperature) to overcome the steric barrier. |
Issue 2: Unwanted Reduction of the Nitro Group during Other Transformations
| Potential Cause | Troubleshooting Steps |
| Use of non-selective reducing agents | Many common reducing agents will reduce both the nitro group and other functional groups. For chemoselective reduction of the nitro group to an amine, specific reagents are required.[1][2][3][4] |
| Harsh reaction conditions | High temperatures or prolonged reaction times, even with a selective reagent, can sometimes lead to over-reduction or side reactions. Optimize the reaction temperature and monitor the progress to stop the reaction upon completion. |
| Catalyst poisoning | In catalytic hydrogenations, the sulfur atom in the thiophene ring can sometimes poison the catalyst. Use a catalyst known to be robust in the presence of sulfur-containing compounds, such as certain rhodium or ruthenium catalysts, or use a higher catalyst loading. Consider non-catalytic reduction methods. |
Issue 3: Hydrolysis of the Nitrile Group
| Potential Cause | Troubleshooting Steps |
| Presence of strong acid or base with water | The nitrile group is generally stable but can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures in the presence of water.[5][6] |
| Extended reaction times in aqueous media | If your reaction is performed in a protic solvent or if an aqueous workup is required, minimize the exposure time to acidic or basic conditions. Neutralize the reaction mixture promptly during workup. |
| Unintentional presence of moisture | Ensure all solvents and reagents are anhydrous if the reaction is sensitive to water. Use of dry glassware and an inert atmosphere (e.g., nitrogen or argon) is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. Keep the container tightly sealed to prevent moisture ingress.
Q2: Is this compound susceptible to degradation under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)?
A2: The nitro group can sometimes interfere with palladium catalysts, potentially leading to catalyst deactivation or undesired side reactions. The success of such couplings often depends on the specific ligand, base, and solvent system used. Careful optimization of reaction conditions is crucial. Some studies have shown that specific palladium catalysts can be effective for cross-coupling reactions of nitroarenes.
Q3: What are the expected byproducts in a typical nucleophilic aromatic substitution reaction with an amine?
A3: Besides the desired substituted product, potential byproducts can arise from side reactions. If the amine nucleophile has multiple reactive sites, you might observe multiple substitution products.[7] Also, under harsh conditions, degradation of the starting material or product can occur. It is advisable to monitor the reaction by chromatography to identify and characterize any significant byproducts.
Q4: Can the nitrile group be selectively reduced in the presence of the nitro group?
A4: No, the nitro group is generally more readily reduced than the nitrile group. Selective reduction of the nitro group to an amine in the presence of a nitrile is a well-established transformation using specific reagents.[1][2][3][4][8]
Experimental Protocols & Data
Selective Reduction of a Nitro Group in the Presence of a Nitrile
This protocol is a general guideline for the chemoselective reduction of an aromatic nitro group to an amine while preserving a nitrile functionality, based on established methods for similar substrates.[2][4][8]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the nitro-nitrile compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Reagent Addition: Add the chosen reducing agent. A common and effective system is tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table of Common Reducing Agents for Selective Nitro Group Reduction:
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Notes |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temp. to 70 °C | A mild and highly selective method.[4] |
| Fe / NH₄Cl | Ethanol / Water | Reflux | A classic and cost-effective method. |
| Na₂S₂O₄ (Sodium Dithionite) | DMF / Water | Room Temp. to 50 °C | Effective for many substrates. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Methanol | Room Temp. | Can also reduce the nitrile group if not carefully controlled. Risk of dehalogenation if halogens are present.[4] |
Visualizations
Caption: General experimental workflow for a reaction with this compound.
Caption: Logical relationship between reactions and potential stability issues.
References
- 1. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jrfglobal.com [jrfglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Technical Support Center: Scale-Up Synthesis of 4-Nitrothiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Nitrothiophene-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: Nitration of 2-Cyanothiophene
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the nitrating agent is fresh and of high purity. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to ensure it goes to completion. - Gradually increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Reaction Temperature | - Precise temperature control is crucial for nitration reactions.[1] Use a reliable cooling system to maintain the recommended temperature range. - A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause degradation of the starting material and product, as well as the formation of byproducts.[1] |
| Degradation of Product | - Thiophene and its derivatives can be sensitive to strong acidic and oxidizing conditions.[2] - Consider using a milder nitrating agent, such as acetyl nitrate generated in situ, to minimize degradation.[3] - Quench the reaction promptly upon completion to prevent prolonged exposure to harsh conditions. |
| Loss of Product During Work-up | - Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Minimize product loss during purification by selecting a suitable recrystallization solvent or optimizing chromatography conditions. |
Issue 2: Formation of Impurities and Byproducts
| Possible Cause | Troubleshooting Step |
| Formation of Isomeric Byproducts | - The primary isomeric byproduct is likely 5-nitrothiophene-2-carbonitrile due to the directing effects of the cyano group. - The regioselectivity of nitration is highly dependent on the reaction conditions.[4] Experiment with different nitrating agents, solvents, and temperatures to optimize the formation of the desired 4-nitro isomer. - Separation of isomers can be challenging but may be achieved by fractional crystallization or chromatography. |
| Over-Nitration (Dinitration) | - The formation of dinitrothiophenes is a common side reaction in the nitration of thiophenes.[1][5] - Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly and maintain a low reaction temperature to control the exotherm and reduce the likelihood of over-nitration. |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with an appropriate analytical method. - Unreacted 2-cyanothiophene can often be removed during purification (e.g., recrystallization). |
| Hydrolysis of the Nitrile Group | - Under strong acidic conditions and elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid. - Use milder reaction conditions and ensure the work-up procedure is performed without unnecessary delay. |
Route 2: Sandmeyer Reaction of 4-Amino-2-cyanothiophene
Issue 1: Incomplete Diazotization
| Possible Cause | Troubleshooting Step |
| Decomposition of Nitrous Acid | - Nitrous acid is unstable and should be generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[6] - Ensure the sodium nitrite solution is fresh and added slowly to the acidic solution of the amine. |
| Incorrect Stoichiometry | - Use a slight excess of sodium nitrite to ensure complete conversion of the amine to the diazonium salt. |
| Temperature Too High | - Maintain a temperature between 0 and 5 °C throughout the diazotization process. Higher temperatures can lead to the decomposition of the diazonium salt.[6] |
Issue 2: Low Yield of the Nitro Product
| Possible Cause | Troubleshooting Step |
| Decomposition of the Diazonium Salt | - Aryl diazonium salts can be unstable, especially at elevated temperatures.[6] Use the diazonium salt solution immediately after its preparation. - Avoid exposing the diazonium salt to light and unnecessary warming. |
| Side Reactions | - A common side reaction is the formation of a phenol by reaction with water.[6] Keeping the reaction temperature low helps to minimize this. - Other byproducts can arise from radical reactions. The choice of copper catalyst and reaction conditions can influence the outcome. |
| Inefficient Nucleophilic Substitution | - Ensure the copper catalyst is active. For the introduction of a nitro group, a copper(I) catalyst is typically used in the presence of a nitrite source. - The concentration of the nitrite solution and the reaction temperature for the substitution step should be optimized. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the nitration reaction, which is highly exothermic and can be explosive if not properly controlled.[7] The use of strong acids like nitric acid and sulfuric acid also poses a significant risk. When scaling up, it is crucial to have a robust cooling system, controlled addition of reagents, and appropriate personal protective equipment. The evolution of toxic nitrogen oxides is also a concern, and the reaction should be carried out in a well-ventilated fume hood.[8]
Q2: How can I improve the regioselectivity of the nitration of 2-cyanothiophene to favor the 4-nitro isomer?
A2: Achieving high regioselectivity in the nitration of substituted thiophenes can be challenging.[7] The choice of nitrating agent and reaction conditions plays a crucial role. Milder nitrating agents, such as nitric acid in acetic anhydride or the use of solid acid catalysts, have been shown to improve selectivity in some cases for related compounds.[7][9] Systematic screening of different nitrating systems and temperatures is recommended to optimize the yield of the desired 4-nitro isomer.
Q3: What are the most effective methods for purifying crude this compound?
A3: The most common purification method for nitroaromatic compounds is recrystallization. The choice of solvent is critical and will depend on the solubility of the product and its impurities. A solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Column chromatography on silica gel can also be an effective method for separating the desired product from isomers and other byproducts, although this may be less practical for very large scales.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method to track the consumption of the starting material and the formation of the product. For more quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[10] HPLC is particularly useful for separating non-volatile impurities and positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Experimental Protocols
Disclaimer: These are generalized protocols based on the synthesis of similar compounds and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken at all times.
Protocol 1: Nitration of 2-Cyanothiophene
This protocol is adapted from the general procedure for the nitration of thiophene.[1]
Materials:
-
2-Cyanothiophene
-
Fuming Nitric Acid (90%)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 2-cyanothiophene in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The addition should be controlled to manage the exotherm.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of CO2 ceases.
-
Extract the product with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Protocol 2: Sandmeyer Reaction of 4-Amino-2-cyanothiophene
This protocol is a general procedure for the Sandmeyer reaction to introduce a nitro group.
Materials:
-
4-Amino-2-cyanothiophene
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Copper(I) Oxide
-
Sodium Nitrite solution
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 4-amino-2-cyanothiophene in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Part B: Nitration
-
In a separate three-necked flask, prepare a suspension of copper(I) oxide in a solution of sodium nitrite in water. Cool this mixture to 10-15 °C.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the copper(I) oxide suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables present illustrative data for the synthesis of this compound. This data is intended for comparative purposes and may require experimental validation.
Table 1: Comparison of Synthetic Routes (Illustrative)
| Parameter | Route 1: Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Cyanothiophene | 4-Amino-2-cyanothiophene |
| Number of Steps | 1 | 2 (from the amine) |
| Typical Yield Range | 40-60% | 50-70% |
| Key Challenges | Regioselectivity, Over-nitration, Exotherm control | Instability of diazonium salt, Side reactions |
| Purification Method | Recrystallization, Chromatography | Chromatography, Recrystallization |
Table 2: Purity Profile of Synthesized this compound (Illustrative HPLC Data)
| Compound | Retention Time (min) | Area % (Crude Product) | Area % (Purified Product) |
| 5-Nitrothiophene-2-carbonitrile (Isomer) | 8.5 | 15.2 | < 0.5 |
| This compound | 10.2 | 75.8 | > 99.0 |
| 2-Cyanothiophene (Starting Material) | 6.1 | 5.5 | < 0.1 |
| Dinitrothiophene byproduct | 12.4 | 3.5 | Not Detected |
Visualizations
Caption: Experimental workflow for the nitration of 2-cyanothiophene.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
"analytical methods for detecting impurities in 4-Nitrothiophene-2-carbonitrile"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 4-Nitrothiophene-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Potential impurities include:
-
Positional Isomers: These are molecules with the same molecular formula but different arrangements of substituent groups on the thiophene ring. A common positional isomer is 5-Nitrothiophene-2-carbonitrile.
-
Related Byproducts: Depending on the synthetic pathway, byproducts such as 3-nitrothiophene may be formed.
-
Unreacted Starting Materials: Residual amounts of the initial reactants used in the synthesis may be present in the final product.
-
Degradation Products: The compound may degrade under certain conditions, leading to the formation of other related substances.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is well-suited for separating non-volatile impurities and positional isomers.[4] GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[5][6]
Q3: How can I choose between HPLC and GC-MS for my analysis?
A3: The choice of technique depends on the nature of the impurities you expect.
-
Use HPLC for non-volatile or thermally sensitive impurities, such as positional isomers and many synthesis byproducts.
-
Use GC-MS for volatile impurities, such as residual solvents or certain low molecular weight starting materials. GC-MS also provides excellent identification capabilities due to its mass spectral libraries.[5]
Q4: What are some critical parameters to consider for method development?
A4: For HPLC , critical parameters include the choice of column (e.g., C18), mobile phase composition and gradient, flow rate, and detector wavelength. For GC-MS , key parameters are the column type, oven temperature program, carrier gas flow rate, and mass spectrometer settings.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a new column of the same type. Reduce sample concentration. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method. Inject a blank solvent to check for carryover. |
| Low Signal Intensity | Incorrect detection wavelength; Low sample concentration; Detector lamp issue. | Optimize the UV detection wavelength based on the UV-Vis spectrum of this compound. Concentrate the sample if possible. Check the status of the detector lamp and replace if necessary. |
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Injection problem (e.g., clogged syringe); Leak in the system; Non-volatile sample. | Check the syringe and injector for blockages. Perform a leak check on the GC system. Confirm that the impurities are volatile enough for GC analysis. |
| Broad or Tailing Peaks | Active sites in the inlet liner or column; Column contamination; Incorrect oven temperature program. | Use a deactivated inlet liner. Bake out the column at a high temperature. Optimize the temperature ramp rate. |
| Poor Mass Spectral Quality | Low analyte concentration; Ion source contamination; Incorrect mass spectrometer tuning. | Increase sample concentration if possible. Clean the ion source. Perform a mass spectrometer tune. |
| Shifting Retention Times | Fluctuation in carrier gas flow; Column aging. | Check and adjust the carrier gas flow rate. Condition the column or replace it if it is old. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the detection and identification of volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Presentation
Table 1: HPLC Method - Quantitative Data (Illustrative)
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 15.2 | 0.05 | 0.15 |
| 5-Nitrothiophene-2-carbonitrile | 14.5 | 0.06 | 0.18 |
| 2-Thiophenecarbonitrile | 12.8 | 0.04 | 0.12 |
| 2,4-Dinitrothiophene | 16.1 | 0.08 | 0.24 |
Table 2: GC-MS Method - Quantitative Data (Illustrative)
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Thiophene | 3.5 | 5 | 15 |
| Nitrobenzene | 8.2 | 10 | 30 |
| This compound | 18.5 | 20 | 60 |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Nitrothiophene-4-carbonitrile | 42137-23-5 | Benchchem [benchchem.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. echemi.com [echemi.com]
- 6. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Safety of Nitroaromatic Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nitroaromatic compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, emphasizing safe handling and emergency preparedness.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitroaromatic compounds?
A1: Nitroaromatic compounds present several significant hazards:
-
Toxicity: Many are toxic and can be absorbed through the skin, inhalation, or ingestion.[1][2] The primary acute health hazard is cyanosis (a blue discoloration of the skin due to lack of oxygen in the blood), and chronic exposure can lead to anemia.[1] Some nitroaromatic compounds are suspected or established carcinogens and mutagens.[3][4][5]
-
Explosivity: Many nitroaromatic compounds, especially those with multiple nitro groups (e.g., trinitrotoluene - TNT), are explosive and can be sensitive to heat, friction, or shock.[2][6]
-
Flammability: While some are stable, others can be flammable. It's crucial to keep them away from ignition sources.[7]
-
Reactivity: The nitro group is strongly electron-withdrawing, making these compounds highly reactive.[2][8] They can undergo vigorous or explosive reactions when mixed with bases or reducing agents.[9][10]
Q2: What are the common physical properties of nitroaromatic compounds I should be aware of?
A2: Key physical properties include:
-
Appearance: They can be colorless to pale yellow liquids or solids. For instance, nitrobenzene is a pale yellow oil, while solid nitroaromatic compounds often appear as yellow crystals.[2][8][11]
-
Odor: Many have distinct smells. Nitrobenzene, for example, has a characteristic almond-like odor.[2][8]
-
Solubility: They are generally insoluble or only slightly soluble in water but are soluble in organic solvents.[2][6][8]
-
Boiling and Melting Points: Due to their polarity, they have higher boiling and melting points compared to hydrocarbons of similar molecular weight.[2][8]
-
Density: Most are denser than water.[2]
Q3: How should I properly store nitroaromatic compounds in the laboratory?
A3: Proper storage is critical to prevent accidents. Follow these guidelines:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed.[12]
-
Store away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases to prevent violent reactions.[13]
-
Keep away from sources of heat, sparks, and open flames.[7]
-
Store in designated and clearly labeled cabinets. For highly toxic or reactive compounds, consider a locked cabinet accessible only to authorized personnel.
-
For peroxide-forming nitroaromatic compounds, label containers with the date received and opened, and check for peroxide formation regularly.[14]
Troubleshooting Guides
Issue: Accidental Spill of a Nitroaromatic Compound
Symptom: A liquid or solid nitroaromatic compound has been spilled in the laboratory.
Possible Causes: Improper handling, container failure, or accident during transfer.
Solutions:
-
Immediate Actions:
-
Personal Protective Equipment (PPE):
-
Spill Cleanup Protocol:
-
For Liquid Spills:
-
Contain the spill by creating a dike with an absorbent material like sand, diatomite, or a universal binder.[7][15]
-
Absorb the spilled liquid with the absorbent material.[21]
-
Carefully collect the contaminated absorbent material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[15]
-
-
For Solid Spills:
-
Decontamination:
-
-
Waste Disposal:
Issue: Potential Exposure to a Nitroaromatic Compound
Symptom: You suspect you have been exposed to a nitroaromatic compound through skin contact, inhalation, or eye contact.
Possible Causes: Inadequate PPE, working outside of a fume hood, or accidental splashes.
Solutions:
-
Immediate First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[18][22] Seek medical attention if irritation persists.[18]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[18] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.
-
-
Medical Consultation:
-
Inform medical personnel about the specific nitroaromatic compound you were exposed to. If possible, provide the Safety Data Sheet (SDS).
-
Be aware that a primary toxic effect of many nitroaromatic compounds is methemoglobinemia, which can cause cyanosis.[1] This condition may require specific medical treatment.
-
-
Reporting:
-
Report the exposure incident to your supervisor and your institution's environmental health and safety (EHS) department.
-
Data Presentation
Table 1: Physical and Chemical Properties of Common Nitroaromatic Compounds
| Compound | Molecular Formula | Appearance | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| Nitrobenzene | C₆H₅NO₂ | Pale yellow oil | 210.9 | 5.7 | Slightly soluble |
| 2,4-Dinitrotoluene (DNT) | C₇H₆N₂O₄ | Yellow solid | 300 | 70 | Insoluble |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | Pale yellow solid | 240 (explodes) | 80.1 | Insoluble |
| Picric Acid | C₆H₃N₃O₇ | Yellow crystals | >300 (explodes) | 122.5 | Slightly soluble |
Data compiled from various sources.[2][6][8][11]
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Work in a fume hood or use a respirator if dust is generated |
| Handling Liquids | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat | Always work in a certified chemical fume hood |
| Potential for Splash/Explosion | Face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Chemical-resistant apron over a lab coat | Work in a fume hood; have appropriate fire extinguisher nearby |
Recommendations based on general safety guidelines.[12][18][19][20]
Experimental Protocols
Protocol 1: Safe Weighing of a Solid Nitroaromatic Compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.[12]
-
Designate a specific area within the fume hood for weighing.
-
Place a tared weigh boat or container on the analytical balance inside the fume hood.
-
-
Handling:
-
Carefully open the container of the nitroaromatic compound inside the fume hood to minimize the dispersal of dust.[12]
-
Use a spatula to transfer the desired amount of the solid to the weigh boat. Avoid any sudden movements that could create airborne dust.
-
If any solid is spilled, clean it up immediately following the solid spill procedure outlined in the troubleshooting guide.
-
-
Post-Handling:
-
Securely close the container of the nitroaromatic compound.
-
Clean the spatula and the weighing area.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) as hazardous waste.
-
Wash hands thoroughly after the procedure.
-
Protocol 2: Safe Dissolution of a Nitroaromatic Compound
-
Preparation:
-
Perform the entire procedure within a certified chemical fume hood.
-
Don appropriate PPE: lab coat, chemical splash goggles, and chemical-resistant gloves.[18]
-
Select a solvent in which the nitroaromatic compound is soluble, keeping in mind the reactivity of the compound.
-
-
Procedure:
-
Add the chosen solvent to an appropriate flask.
-
Slowly and carefully add the pre-weighed nitroaromatic compound to the solvent while stirring. Be aware of any potential exothermic reactions.
-
If heating is required, use a controlled heating source like a heating mantle and ensure there are no ignition sources nearby.
-
Keep the container loosely capped or use a reflux condenser to prevent pressure buildup.
-
-
Post-Procedure:
-
Allow the solution to cool to room temperature before transferring or storing.
-
Tightly cap the container with the solution.
-
Clean all glassware and equipment that came into contact with the compound.
-
Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous waste.
-
Visualizations
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. ck12.org [ck12.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. agilent.com [agilent.com]
- 8. embibe.com [embibe.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. icheme.org [icheme.org]
- 11. Nitrocompounds, Aromatic: Physical & Chemical Properties [iloencyclopaedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ehs.utoronto.ca [ehs.utoronto.ca]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. nj.gov [nj.gov]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 20. epa.gov [epa.gov]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Validation & Comparative
A Comparative Analysis of 4-Nitro vs. 5-Nitrothiophene-2-carbonitrile for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for rational drug design and materials science. This guide provides a detailed comparative analysis of 4-nitrothiophene-2-carbonitrile and 5-nitrothiophene-2-carbonitrile, focusing on their physicochemical properties, reactivity, and potential biological activities, supported by available data and representative experimental protocols.
Introduction to Isomeric Nitrothiophene-2-carbonitriles
This compound and 5-nitrothiophene-2-carbonitrile are two constitutional isomers that, despite sharing the same molecular formula (C₅H₂N₂O₂S) and molecular weight (154.15 g/mol ), exhibit distinct physical and chemical characteristics due to the different positioning of the electron-withdrawing nitro group on the thiophene ring.[1][2][3][4][5] This positional variance significantly influences the electron density distribution within the aromatic system, thereby affecting their reactivity, spectroscopic signatures, and biological interactions. These compounds serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials like organic semiconductors.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. The difference in melting points is particularly noteworthy, with the 4-nitro isomer having a significantly higher melting point, which can be attributed to differences in crystal lattice packing and intermolecular forces.
| Property | This compound | 5-Nitrothiophene-2-carbonitrile |
| CAS Number | 42137-24-6[1][2] | 16689-02-4[3][4][5] |
| Molecular Formula | C₅H₂N₂O₂S[1][2] | C₅H₂N₂O₂S[3][4][5] |
| Molecular Weight | 154.15 g/mol [1][2] | 154.15 g/mol [3][4][5] |
| Melting Point | 102 °C[2] | 42-46 °C[3][6], 41.0-47.0 °C[7] |
| Boiling Point | 276.1 °C at 760 mmHg[1] | 273.9 ± 25.0 °C (Predicted)[3][6] |
| Water Solubility (log₁₀WS) | Not reported | -2.23 (Calculated)[4][5] |
| Octanol/Water Partition Coefficient (logP) | Not reported | 1.528 (Calculated)[4][5] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectra are expected to be simple, showing two doublets in the aromatic region. The key difference will be in the chemical shifts and coupling constants of the thiophene ring protons, which are influenced by the position of the nitro group.
¹³C NMR Spectroscopy: The carbon NMR spectra will show five distinct signals for the five carbon atoms in the molecule. The chemical shifts of the carbon atoms in the thiophene ring are particularly sensitive to the position of the nitro group.[8] The carbon atom attached to the nitro group will experience a significant downfield shift.
Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands for the nitrile group (C≡N) stretching vibration (around 2230 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) (around 1520 and 1340 cm⁻¹, respectively). The NIST WebBook provides an IR spectrum for 5-nitrothiophene-2-carbonitrile.[9]
Mass Spectrometry: The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z 154. The fragmentation patterns may show subtle differences that can aid in their differentiation. A mass spectrum for 5-nitrothiophene-2-carbonitrile is available from the NIST WebBook.[10]
Chemical Reactivity
The position of the powerful electron-withdrawing nitro group dictates the reactivity of the thiophene ring towards nucleophiles.
Nucleophilic Aromatic Substitution: The thiophene ring in both isomers is activated towards nucleophilic aromatic substitution (SNA_r). However, the regioselectivity and reaction rates are expected to differ.
-
In 5-nitrothiophene-2-carbonitrile , the nitro group at the 5-position strongly activates the C2 and C4 positions towards nucleophilic attack. The presence of the nitrile group at C2 further influences the reactivity.
-
In This compound , the nitro group at the 4-position primarily activates the C5 position.
This differential activation is a key consideration for synthetic chemists using these molecules as building blocks.
References
- 1. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. minio.scielo.br [minio.scielo.br]
- 4. chembk.com [chembk.com]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]
- 7. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of Nitrothiophene-Based Compounds: A Comparative Guide
Nitrothiophene-based compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in antimicrobial, anticancer, and antiparasitic applications, supported by experimental data.
Antimicrobial Activity
Nitrothiophenes have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. The antimicrobial efficacy is closely linked to the substitution pattern on the thiophene ring.
A key finding in the SAR of antimicrobial nitrothiophenes is the importance of the nitro group's position and the presence of electron-withdrawing groups. For instance, dinitro-substituted thiophenes, particularly those with a halogen at the 2-position, have shown high activity. The proposed mechanism of action for some active derivatives involves nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to the displacement of the halogen. Other active derivatives lacking a leaving group are thought to act by forming Meisenheimer complexes.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Nitrothiophenes
| Compound | Substituent(s) | E. coli | M. luteus | A. niger |
| 3a | 2-chloro-3,5-dinitro | >25 | 0.4 | 1.6 |
| 3c | 2-bromo-3,5-dinitro | >25 | 0.8 | 1.6 |
| 3h | 2,4-dinitro | >25 | 1.6 | >25 |
| 3d | 5-nitro-2-carbaldehyde | >25 | 3.1 | >25 |
| 3s | 2-nitro | >25 | >25 | >25 |
Data sourced from Morley & Matthews, 2006.
The data clearly indicates that 2-chloro-3,5-dinitrothiophene (3a) and 2-bromo-3,5-dinitrothiophene (3c) are the most potent compounds against Micrococcus luteus and Aspergillus niger. In contrast, the simplest compound, 2-nitrothiophene (3s), shows negligible activity.[1]
Anticancer Activity
Nitrothiophene derivatives have also been investigated for their potential as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis and cell cycle arrest in cancer cells.
One study synthesized a series of novel 5-nitrothiophene derivatives and evaluated their anticancer activity against A549 human lung carcinoma and L929 murine fibroblast cell lines. Compounds bearing 4-nitrophenyl, phenyl, and 4-cyanophenyl moieties demonstrated high anticancer activity, acting through an apoptotic pathway.[2]
Table 2: Anticancer Activity (IC50, µM) of 5-Nitrothiophene Derivatives against A549 Cancer Cells
| Compound | Substituent | IC50 (µM) |
| 2b | 4-nitrophenyl | 15.59 |
| 2c | phenyl | 22.33 |
| 2d | 4-cyanophenyl | 9.61 |
Data represents the apoptosis ratio (%) and mitochondrial membrane depolarization (%) for selected compounds.[2]
The results highlight that the nature of the substituent at the 5-position of the nitrothiophene ring significantly influences the anticancer potency.
Antiparasitic Activity
The antiparasitic potential of nitrothiophene-based compounds has been explored against various parasites, including Toxoplasma gondii and Leishmania major. The activity of these compounds is often compared to existing drugs like nifurtimox and benznidazole.
A study on 5-nitrothiophene imines and acyl hydrazones revealed promising antiparasitic effects. The structure of the aroyl hydrazide portion of the molecule was found to significantly contribute to the antiparasitic activity, allowing for chemical fine-tuning of these drug candidates.
Table 3: Antiparasitic Activity (IC50, µM) of 5-Nitrothiophene Acyl Hydrazones
| Compound | Parasite | IC50 (µM) |
| 2a | Toxoplasma gondii | < 1 |
| 2b | Toxoplasma gondii | < 1 |
| 3b | Toxoplasma gondii | < 5 |
| 3c | Toxoplasma gondii | 8-16 |
| 3g | Leishmania major promastigotes | Active |
| 3h | Leishmania major promastigotes | Active |
Data sourced from a 2023 study on antiparasitic nitroarenes.[3]
The 3-hydroxy-2-naphthoic hydrazide derivatives (2a and 2b) were identified as highly active against Toxoplasma gondii.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the nitrothiophene compounds against bacterial and fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microplates: The compounds are serially diluted in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the nitrothiophene compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitrothiophene compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Proposed Mechanism of Action: Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by nitrothiophene compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Electronic Properties of Nitrothiophene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of nitrothiophene isomers, focusing on insights derived from Density Functional Theory (DFT) calculations. Understanding these properties at a molecular level is crucial for applications in medicinal chemistry, materials science, and organic electronics. This document summarizes key quantitative data, details the computational methodologies employed in these analyses, and presents a visual workflow of the DFT process.
Comparative Analysis of Electronic Properties
The electronic characteristics of nitrothiophene isomers are significantly influenced by the position of the nitro group on the thiophene ring. DFT studies provide valuable quantitative data on several key descriptors of these electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moments. These parameters are critical in predicting the chemical reactivity, stability, and potential biological activity of these compounds.
Below is a summary of calculated electronic properties for the two primary mononitrothiophene isomers: 2-nitrothiophene and 3-nitrothiophene.
| Property | 2-Nitrothiophene | 3-Nitrothiophene | Unit | Significance |
| HOMO Energy | -7.94 | -8.12 | eV | Indicates electron-donating ability; higher values suggest greater ease of oxidation. |
| LUMO Energy | -2.58 | -2.41 | eV | Indicates electron-accepting ability; lower values suggest greater ease of reduction. |
| HOMO-LUMO Gap (ΔE) | 5.36 | 5.71 | eV | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity.[1] |
| Dipole Moment (μ) | 4.41 | 5.23 | Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The data presented above is a synthesis of typical values found in DFT studies of nitrothiophenes. Actual values may vary depending on the specific computational methodology.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2]
Computational Methodology
A typical computational protocol for the DFT analysis of nitrothiophene isomers involves the following steps:
-
Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. This is commonly performed using a specific functional and basis set, for example, the B3LYP functional with a 6-31G(d) or larger basis set.[3]
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[2]
-
Calculation of Electronic Properties: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MESP), and the dipole moment.[4]
-
Analysis of Results: The calculated properties are then analyzed to understand the electronic nature of the isomers and to make comparisons between them. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.[5] The MESP is used to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.[4]
The choice of the functional and basis set is a critical aspect of the DFT calculation, as it can influence the accuracy of the results. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[2] Basis sets such as the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly used.[4]
DFT Analysis Workflow
The following diagram illustrates the typical workflow for a DFT-based analysis of the electronic properties of nitrothiophene isomers.
Caption: Workflow for DFT analysis of nitrothiophene isomers.
References
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 4-Nitrothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Nitrothiophene-2-carbonitrile. As publicly available, validated methods for this specific analyte are scarce, this document serves as a practical comparison between a robust, systematically validated HPLC method and an unvalidated approach. By following the principles outlined, researchers can ensure the reliability, accuracy, and precision of their analytical data, a critical requirement in research and drug development.
The validation process detailed here is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] Adhering to these principles demonstrates that an analytical procedure is fit for its intended purpose.[6]
The Importance of Method Validation
In a regulated environment, using an unvalidated analytical method is equivalent to generating unreliable data. An unvalidated method has no documented evidence of its performance, leading to questions about its accuracy, precision, and specificity. In contrast, a validated method provides a high degree of assurance that the measurements are scientifically sound. This comparison guide will walk through the essential steps to validate an HPLC method, presenting hypothetical, yet realistic, experimental data to illustrate the expected outcomes.
Proposed HPLC Method for this compound
Based on methods used for structurally similar compounds like thiophene derivatives and nitroaromatics, a reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for development and validation.[7][8][9][10][11]
Experimental Protocol: Hypothetical Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[7]
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[7][9]
-
Mobile Phase: A mixture of Acetonitrile and Water. An isocratic elution with 80:20 (v/v) Acetonitrile:Water could be a starting point.[11] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: UV detection at 254 nm, a common wavelength for nitroaromatic compounds.[8]
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent, such as acetonitrile, to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a target concentration within the calibration range.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram illustrates the typical workflow for HPLC method development and validation.
Caption: Workflow for HPLC method development and validation.
Comparative Data: Validated vs. Unvalidated Method
The following tables summarize the typical validation parameters and present hypothetical data for a validated HPLC method for this compound. An unvalidated method would lack this documented performance, making any analytical results unreliable.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a sample spiked with known impurities.
| Analysis | Result | Acceptance Criteria |
| Blank Injection | No interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Placebo Injection | No interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Peak Purity (PDA) | Peak purity index > 0.999 for the analyte peak. | Analyte peak is spectrally pure and not co-eluting. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol: Prepare at least five standard solutions of different concentrations (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each concentration and construct a calibration curve by plotting the average peak area against concentration.
| Parameter | Hypothetical Result | Typical Acceptance Criteria |
| Range | 5 - 30 µg/mL | Defined by the linearity study. |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Y-intercept should not be significantly different from zero. |
| Residual Plot | Random distribution of points around zero. | Random pattern of residuals. |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
Experimental Protocol: Analyze samples with a known concentration of analyte (e.g., by spiking a placebo with the analyte at three different concentration levels: low, medium, and high). Perform the analysis in triplicate at each level.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (Low) | 16.0 | 15.8 | 98.8% |
| 100% (Medium) | 20.0 | 20.1 | 100.5% |
| 120% (High) | 24.0 | 24.3 | 101.3% |
| Average % Recovery | 100.2% | ||
| Acceptance Criteria | 98.0% - 102.0% Recovery [12] |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
| Precision Type | Hypothetical Result (%RSD) | Typical Acceptance Criteria (%RSD) |
| Repeatability | 0.8% | ≤ 2.0%[13] |
| Intermediate Precision | 1.2% | ≤ 2.0%[13] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
| Parameter | Hypothetical Result | Typical Acceptance Criteria |
| LOD | 0.1 µg/mL | Method is sensitive enough for its intended purpose. |
| LOQ | 0.3 µg/mL | Method is quantifiable at the lowest required concentration. |
| Precision at LOQ (%RSD) | 6.5% | ≤ 10%[14] |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol: Introduce small variations to the method parameters one at a time and observe the effect on the results.
| Parameter Varied | Variation | Effect on Results (%RSD) | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | < 2.0% | System suitability parameters are met. |
| Column Temperature | ± 2°C | < 2.0% | System suitability parameters are met. |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% | System suitability parameters are met. |
Conclusion: The Value of a Validated Method
This guide demonstrates the stark contrast between a validated and an unvalidated analytical method. While developing and validating an HPLC method for this compound requires a systematic effort, the result is a reliable and robust procedure that produces data of known quality and uncertainty. For researchers and drug developers, relying on anything less introduces significant risk to the integrity of their work. The provided protocols and acceptance criteria offer a clear roadmap for establishing a scientifically sound analytical method, ensuring data that can be trusted for critical decision-making in the scientific and regulatory landscape.
References
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Thiophene and Furan Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data
Thiophene and furan are five-membered heterocyclic aromatic compounds that are cornerstone scaffolds in medicinal chemistry. Their structural similarity, yet distinct electronic and physicochemical properties stemming from the presence of a sulfur atom in thiophene versus an oxygen atom in furan, often leads to significant differences in their biological activities. This guide provides a comprehensive, data-driven comparison of thiophene and furan analogs across key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities, to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between sulfur and oxygen in terms of electronegativity, atomic size, and the availability of d-orbitals in sulfur influence the overall electronic and steric properties of the resulting heterocyclic ring. These differences can impact a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Generally, thiophene is considered more aromatic than furan, which can affect its reactivity and interactions.
Anticancer Activity: A Competitive Edge for Thiophene Analogs in Certain Scaffolds
Direct comparative studies of analogous thiophene and furan derivatives have demonstrated that the choice of the heterocycle can significantly impact anticancer potency. In some cases, thiophene-containing compounds have shown superior activity.
A study comparing fluorinated chalcone hybrids revealed that the thiophene analogs exhibited more potent anticancer activity against several cancer cell lines compared to their furan counterparts.[1]
Table 1: Comparative Anticancer Activity of Fluorinated Chalcone Hybrids (IC50 in µg/mL) [1]
| Cancer Cell Line | Furan Analog | Thiophene Analog |
| HepG2 (Liver Cancer) | 26.6 | 21.6 |
| MCF7 (Breast Cancer) | 32.4 | 30.2 |
| A549 (Lung Cancer) | 27.7 | 28.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiophene and furan analogs) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: A Subtle Distinction
In the realm of antimicrobial agents, the substitution of a thiophene ring with a furan ring does not always lead to a significant improvement in activity. This suggests that for certain scaffolds, the core heterocycle may play a less critical role in the direct interaction with the microbial target compared to the peripheral substituents.
One study investigating a series of heterocyclic derivatives found that replacing the thiophene ring with a furan or thiazole core did not result in a significant enhancement of antibacterial activity against Acinetobacter baumannii and Escherichia coli.
Table 2: Antimicrobial Activity (MIC in mg/L) of Thiophene Derivatives against Selected Bacterial Strains
| Compound | A. baumannii ATCC 17978 | E. coli ATCC 25922 |
| Thiophene Derivative 1 | 32 | 64 |
| Thiophene Derivative 4 | 4 | 8 |
| Thiophene Derivative 5 | 16 | 16 |
| Thiophene Derivative 8 | 32 | 32 |
Note: The corresponding furan analogs showed no significant improvement in MIC values.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Context-Dependent Superiority
The anti-inflammatory potential of thiophene and furan analogs appears to be highly dependent on the specific biological target and the overall molecular structure. While both scaffolds are found in potent anti-inflammatory agents, direct comparisons have shown instances where one may be favored over the other.
In a comparative study of symmetric thiophene and furan derivatives as antagonists of the CXCR4 receptor, which is implicated in inflammatory diseases, the thiophene analog demonstrated superior activity in a carrageenan-induced paw edema model.
Table 3: Comparative Anti-inflammatory Activity of CXCR4 Antagonists
| Compound | Heterocycle | Inhibition of Paw Edema (%) |
| Analog 1 | Thiophene | 30 |
| Analog 2 | Furan | 5 |
Thiophene-based compounds have also been extensively explored as inhibitors of cyclooxygenase (COX) enzymes, key targets in inflammation. Several thiophene derivatives have demonstrated potent and selective COX-2 inhibition.
Modulation of Signaling Pathways: A Deeper Look into the Mechanism of Action
The choice between a thiophene and a furan core can influence the downstream signaling pathways modulated by the compound, which is a critical aspect of their therapeutic effect, particularly in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Both thiophene and furan derivatives have been developed as inhibitors of this pathway. Interestingly, a furan-containing analog of a thiophene-based Akt inhibitor, afuresertib, was found to be more potent. This highlights that subtle changes in the heterocyclic core can fine-tune the interaction with the kinase active site.
References
A Comparative Guide to In Vitro Testing Protocols for Antimicrobial Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects.[1][2][3] Rigorous and standardized in vitro testing is paramount in the preclinical evaluation of these compounds. This guide provides a comprehensive comparison of commonly employed in vitro testing protocols for assessing the antimicrobial efficacy of thiophene derivatives, complete with detailed methodologies, data presentation tables, and workflow visualizations to aid in the selection of appropriate assays for specific research needs.
Core Antimicrobial Susceptibility Testing Methods
The foundational methods for evaluating the in vitro activity of new antimicrobial agents, including thiophene derivatives, are primarily dilution and diffusion techniques.[4][5][6] These methods are essential for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][7][8]
Broth Dilution Method
The broth dilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[8][9] It can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution) for higher throughput.[9][10]
Comparison with Other Methods:
| Feature | Broth Microdilution | Agar Dilution | Disk Diffusion | Time-Kill Assay |
| Primary Endpoint | MIC | MIC | Zone of Inhibition (Qualitative) | Rate of Killing (Bactericidal/Bacteriostatic) |
| Format | 96-well plates | Petri dishes | Petri dishes | Liquid Culture |
| Throughput | High | High (for multiple isolates) | Moderate | Low |
| Quantitative Result | Yes (MIC value) | Yes (MIC value) | No (Correlates to MIC) | Yes (Log reduction in CFU/mL) |
| Advantages | High throughput, reproducible, requires small volumes of reagents.[9] | "Gold standard", can test multiple isolates at once, cost-effective.[11][12] | Simple, low cost, flexible with different drugs.[8] | Provides dynamic data on killing kinetics, distinguishes between bactericidal and bacteriostatic effects.[13] |
| Disadvantages | Can be cumbersome for a large number of compounds if not automated. | Can be labor-intensive to prepare plates. | Provides qualitative results, less precise than dilution methods.[4] | Labor-intensive, lower throughput. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various microbial strains as reported in the literature. This data is crucial for comparing the potency of different derivatives and identifying promising candidates for further development.
| Compound ID/Class | Test Organism | MIC | Reference |
| LK7 | Staphylococcus aureus | 6.75 µg/mL | [7] |
| PUB9 | Staphylococcus aureus | < 0.125 mg/mL | [7] |
| PUB9 | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | [7] |
| PUB9 | Candida albicans | 0.125 - 0.25 mg/mL | [7] |
| PUB10 | Staphylococcus aureus | > 0.25 mg/mL | [7] |
| PUB10 | Pseudomonas aeruginosa | > 0.25 mg/mL | [7] |
| PUB10 | Candida albicans | > 0.25 mg/mL | [7] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | [7] |
| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | [7] |
| Compound S1 | Staphylococcus aureus | 0.87 µM/ml | [1] |
| Compound S1 | Bacillus subtilis | 0.87 µM/ml | [1] |
| Compound S1 | Escherichia coli | 0.87 µM/ml | [1] |
| Compound S1 | Salmonella typhi | 0.87 µM/ml | [1] |
| Thiophene derivatives 1 & 2 | Acinetobacter baumannii ATCC 17978 | 16 - 64 mg/L | [14] |
| Thiophene derivatives 1 & 2 | Escherichia coli ATCC 25922 | 16 - 64 mg/L | [14] |
Detailed Experimental Protocols
Broth Microdilution Assay for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[15]
a. Preparation of Compound Stock Solution:
-
Dissolve the thiophene derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[7]
b. Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.[7]
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.[7]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[7] Discard the final 100 µL from the last well.[7]
c. Inoculum Preparation:
-
Culture the test microorganisms overnight in an appropriate broth.[7]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[2][7]
d. Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including positive control wells.[7] The final volume in each well will be 200 µL.[7]
e. MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][15]
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[7][15]
Agar Dilution Method for MIC Determination
The agar dilution method is considered a reference method for antimicrobial susceptibility testing.[12]
a. Preparation of Antibiotic Plates:
-
Prepare a series of dilutions of the thiophene derivative in a suitable solvent.[11]
-
Add a specific volume of each dilution to molten agar and pour into petri dishes to create plates with a range of final concentrations.[11]
b. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[11]
c. Inoculation and Incubation:
-
Spot a standardized amount of the bacterial suspension (e.g., 10⁴ CFU per spot) onto the surface of the agar plates containing the different concentrations of the thiophene derivative.[11]
-
Incubate the plates at 37°C for 16 to 18 hours.[11]
d. MIC Determination:
-
The MIC is the lowest concentration of the thiophene derivative that completely inhibits the visible growth of the organism on the agar plate.[11]
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[13][15]
a. Experimental Setup:
-
A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[15]
-
The thiophene derivative is added at a concentration that is a multiple of its predetermined MIC (e.g., 1x MIC, 2x MIC).[15] A control culture with no compound is also included.[15]
b. Sampling and Plating:
-
The cultures are incubated at 37°C with shaking.[15]
-
At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.[15]
c. Colony Counting:
-
The withdrawn aliquots are serially diluted and plated on agar plates.[15]
-
The plates are incubated at 37°C for 18-24 hours, after which the number of viable colonies is counted.[15]
d. Data Analysis:
-
The results are expressed as log₁₀ CFU/mL.[15] A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[13][15]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key antimicrobial testing protocols.
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Workflow for Time-Kill Kinetic Assay.
Caption: Comparison of Key Features of Antimicrobial Testing Protocols.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. woah.org [woah.org]
- 7. benchchem.com [benchchem.com]
- 8. apec.org [apec.org]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Methodologies of Functionalized Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its functionalized derivatives are cornerstone heterocyclic motifs in medicinal chemistry, materials science, and the development of organic electronics. The versatility of the thiophene ring allows for a wide range of substitutions, leading to a vast chemical space for exploration. The choice of synthetic methodology is critical and depends on the desired substitution pattern, functional group tolerance, scalability, and overall efficiency. This guide provides an objective comparison of the most prominent synthetic strategies for accessing functionalized thiophenes, supported by experimental data and detailed protocols.
I. Classical Ring-Closure Methodologies
Classical methods for thiophene synthesis rely on the construction of the heterocyclic ring from acyclic precursors. These tried-and-true reactions remain highly relevant for their robustness and ability to generate specific substitution patterns.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a straightforward and widely used method for preparing thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction involves the condensation of the dicarbonyl substrate with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4]
Logical Workflow for Paal-Knorr Synthesis
Caption: General workflow for the Paal-Knorr thiophene synthesis.
Performance Comparison:
The choice of sulfurizing agent and reaction conditions can significantly impact the yield and reaction time. Microwave-assisted protocols have demonstrated a marked improvement in efficiency.[5]
| Substrate (1,4-Diketone) | Sulfurizing Agent | Conditions | Yield (%) | Reference |
| Acetonylacetone | P₄S₁₀ | Toluene, Reflux | ~70% | [3] |
| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | Toluene, 80°C | High | [3] |
| Various 1,4-diketones | Lawesson's Reagent | Microwave, 130°C, 10 min | 80-95% | [5] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Materials: Acetonylacetone (1,4-diketone, 5 mmol), Lawesson's reagent (2.5 mmol), and anhydrous toluene (15 mL).
-
Procedure:
-
In a dedicated microwave reactor vessel, combine acetonylacetone and Lawesson's reagent.
-
Add anhydrous toluene and seal the vessel.
-
Place the vessel in the microwave synthesizer and irradiate at 130°C for 10 minutes.
-
After cooling, the reaction mixture is filtered to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with hexane) to afford 2,5-dimethylthiophene.
-
-
Caution: The reaction generates highly toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.[4]
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8] This method is particularly valuable in drug discovery for generating libraries of highly functionalized thiophenes.
Logical Workflow for Gewald Synthesis
Caption: Key steps in the Gewald aminothiophene synthesis.
Performance Comparison:
The Gewald reaction is known for its operational simplicity and tolerance of a wide variety of substrates. Microwave-assisted methods can dramatically reduce reaction times and improve yields compared to conventional heating.[9][10]
| Carbonyl Compound | α-Cyano Compound | Base | Conditions | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol, 50°C, 2h | ~85% | [11] |
| Acetone | Malononitrile | Pyrrolidine | DMF, MW, 50°C, 30 min | 95% | [9] |
| Butyraldehyde | Malononitrile | Pyrrolidine | DMF, MW, 50°C, 30 min | 92% | [9] |
| 4-Methoxyacetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol, Reflux, 8h | 70% |
Experimental Protocol: Microwave-Assisted Gewald Synthesis [9]
-
Materials: Ketone/aldehyde (1 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), pyrrolidine (1 mmol), and DMF (3 mL).
-
Procedure:
-
To a microwave process vial, add the carbonyl compound, active methylene nitrile, elemental sulfur, and DMF.
-
Add the base (pyrrolidine) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 50°C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
-
Hinsberg Thiophene Synthesis
The Hinsberg synthesis provides access to 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivatives.[12][13] The reaction involves a double aldol-type condensation between a 1,2-dicarbonyl compound (e.g., benzil) and diethyl thiodiacetate in the presence of a strong base.[8][14]
Logical Workflow for Hinsberg Synthesis
Caption: Reaction sequence of the Hinsberg thiophene synthesis.
Performance Comparison:
The Hinsberg synthesis is effective for creating symmetrically 3,4-disubstituted thiophenes. Yields are generally moderate to good, but the reaction requires strong basic conditions.
| 1,2-Dicarbonyl Compound | Base | Conditions | Yield (%) | Reference |
| Benzil | NaOEt | Ethanol, Reflux | Good | [12] |
| Biacetyl | NaH | THF, Reflux | Moderate | [12] |
| Phenylglyoxal | NaOEt | Ethanol, rt | Good | [12] |
Experimental Protocol: General Procedure for Hinsberg Synthesis
-
Materials: 1,2-Diketone (1 equiv), diethyl thiodiacetate (1 equiv), sodium ethoxide (2 equiv), and absolute ethanol.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add the diethyl thiodiacetate dropwise at room temperature.
-
Add the 1,2-diketone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
The precipitated crude product (the dicarboxylic acid after in-situ hydrolysis) is collected by filtration.
-
The product is then washed with water and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).
-
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid esters and other substituted thiophenes.[15] The classic approach involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.[16][17] Variations allow for the use of β-chloro-α,β-unsaturated aldehydes and β-keto esters as starting materials.
Performance Comparison:
The Fiesselmann synthesis offers excellent regiocontrol and proceeds under mild conditions, making it suitable for constructing thiophenes with diverse functionalities.[18]
| Substrate 1 | Substrate 2 | Base | Conditions | Yield (%) | Reference |
| Phenylpropiolic acid ethyl ester | Methyl thioglycolate | Piperidine | Methanol, rt | High | [17] |
| Ynone trifluoroborate salts | Alkylthiols | K₂CO₃ | Acetonitrile, rt | 80-95% | [18] |
| β-chloro-α,β-unsaturated aldehyde | Ethyl thioglycolate | NaOEt | Ethanol | Good | [17] |
Experimental Protocol: Fiesselmann Synthesis from an Ynone [18]
-
Materials: Ynone trifluoroborate salt (1 equiv), alkylthiol (e.g., methyl thioglycolate, 1.2 equiv), potassium carbonate (K₂CO₃, 2 equiv), and acetonitrile.
-
Procedure:
-
In a round-bottom flask, suspend the ynone trifluoroborate salt and K₂CO₃ in acetonitrile.
-
Add the alkylthiol to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the thiophene boronate product.
-
II. Modern Methodologies: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for synthesizing functionalized thiophenes without the need for pre-functionalized starting materials. These methods, often catalyzed by transition metals like palladium, allow for the selective formation of C-C or C-heteroatom bonds directly on the thiophene core.[19]
Logical Workflow for Direct C-H Arylation
Caption: General components of a Pd-catalyzed direct C-H arylation of thiophene.
Performance Comparison:
The regioselectivity (C2 vs. C3) and efficiency of C-H arylation are highly dependent on the catalyst, ligands, additives, and reaction conditions. Significant progress has been made in developing systems that provide high selectivity for either position.[20]
| Thiophene Substrate | Aryl Halide | Catalyst / Additive | Conditions | Position | Yield (%) | Reference |
| Benzo[b]thiophene | 4-Iodotoluene | Pd₂(dba)₃ / Ag₂CO₃ | HFIP, 24°C, 16h | C3 | 92% | [20][21] |
| 2-Hexylthiophene | 4-Bromoanisole | Pd(OAc)₂ / PivOH / K₂CO₃ | DMA, 110°C | C5 | 85% | [22] |
| Thiophene | Bromobenzene | Bis(alkoxo)palladium complex | DMA, 130°C | C2 | 94% | [22] |
| EDOT | Bromobenzene | PdCl₂ / P(o-OMePh)₃ | Water (wastewater), 110°C | C2, C5 | 74% | [23] |
Experimental Protocol: General Procedure for C3-Selective Arylation of Benzo[b]thiophene [21]
-
Materials: Benzo[b]thiophene (0.75 mmol), aryl iodide (1.12 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol %), silver carbonate (Ag₂CO₃, 0.75 equiv), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.75 mL).
-
Procedure:
-
In a reaction vial, combine Pd₂(dba)₃·CHCl₃, Ag₂CO₃, the aryl iodide, and the benzo[b]thiophene substrate.
-
Add HFIP as the solvent.
-
Stir the mixture at room temperature (24°C) for 16 hours.
-
After the reaction period, dilute the mixture with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing the plug with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the 3-arylated benzo[b]thiophene.
-
III. Summary and Outlook
The synthesis of functionalized thiophenes is a rich and evolving field.
-
Classical Methods like Paal-Knorr, Gewald, Hinsberg, and Fiesselmann remain indispensable for their reliability and ability to construct the thiophene core with specific substitution patterns from simple acyclic precursors. They are particularly powerful for generating 2-amino, 3-hydroxy, or dicarboxylate-substituted thiophenes.
-
Modern C-H Functionalization techniques offer a more atom- and step-economical approach, allowing for the late-stage modification of the thiophene ring. These palladium-catalyzed methods provide access to a wide array of aryl- and heteroaryl-substituted thiophenes that are often challenging to synthesize via classical routes.
The choice of methodology will ultimately be guided by the specific target molecule. For constructing highly substituted aminothiophenes for screening libraries, the Gewald reaction is often the method of choice. For creating biaryl linkages on a pre-existing thiophene core, direct C-H arylation is a powerful and efficient alternative to traditional cross-coupling reactions. As the demand for novel thiophene-based compounds in medicine and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thiophene synthesis [organic-chemistry.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scribd.com [scribd.com]
- 18. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
- 19. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 20. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01139B [pubs.rsc.org]
A Spectroscopic Comparison of 4-Nitrothiophene-2-carbonitrile and Its Precursors
This guide provides a detailed spectroscopic comparison of 4-nitrothiophene-2-carbonitrile and its key precursors, 2-bromo-4-nitrothiophene and 2-cyano-4-nitrothiophene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthetic pathways and presents available spectroscopic data to aid in the characterization and differentiation of these thiophene derivatives. While complete experimental spectra for all compounds are not publicly available, this guide compiles existing data and offers expected spectral characteristics based on structural analysis.
Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process starting from a common precursor, 2-bromothiophene. The proposed synthetic workflow involves the nitration of 2-bromothiophene to yield 2-bromo-4-nitrothiophene, which can then undergo cyanation to produce the final product. A related precursor, 2-cyano-4-nitrothiophene, can be synthesized via the nitration of 2-cyanothiophene.
Spectroscopic Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | UV-Vis (λmax, nm) |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 3100 (C-H, aromatic), 1520, 1430 (C=C, aromatic) | 7.25 (dd, 1H), 7.05 (dd, 1H), 6.95 (dd, 1H) | 128.1, 127.5, 123.0, 111.8 | ~235 | |
| 2-Bromo-4-nitrothiophene | C₄H₂BrNO₂S | 208.03 | Expected: 3100 (C-H, aromatic), 1520 (NO₂, asym), 1340 (NO₂, sym) | Expected: Two doublets in the aromatic region (7.5-8.5 ppm) | Data not available | Data not available | |
| 2-Cyano-4-nitrothiophene | C₅H₂N₂O₂S | 154.15 | Expected: 2230 (C≡N), 1520 (NO₂, asym), 1340 (NO₂, sym) | Expected: Two doublets in the aromatic region (8.0-9.0 ppm) | Data not available | Data not available | |
| This compound | C₅H₂N₂O₂S | 154.14 | Expected: 2230 (C≡N), 1520 (NO₂, asym), 1340 (NO₂, sym) | Expected: Two doublets in the aromatic region (8.0-9.0 ppm) | A ¹³C NMR spectrum is noted in SpectraBase but requires a subscription for full access.[1] | Data not available |
Note: Expected values are based on the analysis of functional groups and data from similar compounds. Experimental verification is required.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of these specific compounds are not consistently available. However, general methodologies for the key transformations and analytical techniques are provided below.
Synthesis
1. Nitration of 2-Bromothiophene (General Procedure): A solution of 2-bromothiophene in a solvent such as acetic anhydride is cooled to 0-10°C. A nitrating mixture, typically consisting of fuming nitric acid in glacial acetic acid or a mixture of concentrated nitric and sulfuric acids, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a period at room temperature and then quenched by pouring it onto ice. The product, 2-bromo-4-nitrothiophene, can be isolated by filtration or extraction and purified by recrystallization or chromatography.
2. Cyanation of 2-Bromo-4-nitrothiophene (General Procedure): The conversion of an aryl bromide to a nitrile can be achieved through methods such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.[2] In a typical Rosenmund-von Braun reaction, the aryl bromide is heated with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine. Palladium-catalyzed methods offer milder conditions and may utilize potassium cyanide or zinc cyanide as the cyanide source with a palladium catalyst and a suitable ligand.[3][4][5]
3. Nitration of 2-Cyanothiophene: A procedure for the nitration of 2-cyanothiophene has been described where a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise to a solution of 2-cyanothiophene in concentrated sulfuric acid at 10-15°C.[6] The reaction mixture is then warmed to room temperature, stirred, and quenched with ice water to precipitate a mixture of 4-nitro and 5-nitro isomers.[6]
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectra are usually recorded over a range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane), and the absorbance is measured over a range of approximately 200-800 nm.
Discussion of Spectroscopic Features
-
2-Bromothiophene: The IR spectrum shows characteristic peaks for aromatic C-H and C=C stretching. The ¹H NMR spectrum displays three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the thiophene ring.[7][8] The UV-Vis spectrum exhibits an absorption maximum around 235 nm, which is characteristic of the thiophene chromophore.
-
2-Bromo-4-nitrothiophene: The introduction of a nitro group is expected to introduce strong symmetric and asymmetric stretching bands in the IR spectrum around 1340 cm⁻¹ and 1520 cm⁻¹, respectively. The electron-withdrawing nature of the nitro group would cause a downfield shift of the remaining two thiophene protons in the ¹H NMR spectrum, which would appear as two doublets.
-
2-Cyano-4-nitrothiophene and this compound: The key feature in the IR spectra of these compounds would be the appearance of a sharp nitrile (C≡N) stretching vibration around 2230 cm⁻¹. Similar to 2-bromo-4-nitrothiophene, the ¹H NMR spectra would show two downfield-shifted doublets in the aromatic region due to the strong electron-withdrawing effects of both the nitro and cyano groups. The ¹³C NMR spectrum of this compound is available through SpectraBase, which would provide definitive chemical shift data for this compound.[1] The introduction of the cyano and nitro groups, which are both chromophores, is expected to shift the UV-Vis absorption maximum to a longer wavelength compared to 2-bromothiophene.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]
- 8. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicting the Biological Activity of Novel Thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3] The thiophene ring is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The prediction and validation of the biological activity of novel thiophene derivatives are critical steps in the drug discovery pipeline, enabling the prioritization of compounds for further development. This guide provides a comparative overview of computational and experimental approaches used to assess the biological potential of these compounds, supported by experimental data and detailed protocols.
Computational Approaches in Predicting Biological Activity
In silico methods are indispensable for the rapid screening and prioritization of large libraries of novel thiophene derivatives. These computational tools predict the biological activity and pharmacokinetic properties of compounds, thereby reducing the time and cost associated with drug discovery.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[4][5] These models are built using a dataset of compounds with known activities and are then used to predict the activity of new, untested compounds. For thiophene derivatives, QSAR studies have successfully identified key molecular descriptors, such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital - ELUMO) and hydrophobicity, that are crucial for their anti-inflammatory and antitumor activities.[4][5]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][7][8] This method is used to understand the binding mode of thiophene derivatives to their biological targets and to predict their binding affinity. Docking studies have been instrumental in identifying potential inhibitors of various enzymes and receptors, including tubulin, carbonic anhydrase IX, and enoyl-acyl carrier protein reductase.[6][7][8] The docking scores obtained from these studies are often correlated with experimental data, such as IC50 values, to validate the computational model.[9]
Experimental Validation of Biological Activity
While computational methods provide valuable predictions, experimental validation is essential to confirm the biological activity of novel thiophene derivatives. A variety of in vitro assays are employed to assess their efficacy against different diseases.
Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents.[10][11] Their cytotoxic effects are evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency.
Table 1: Comparison of In Vitro Anticancer Activity of Novel Thiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophenyl Hydrazone Derivative (5b) | HT29 (Colon) | 2.61 ± 0.34 | [7] |
| Tetrahydrobenzo[b]thiophene Derivative (BZA09) | A549 (Lung) | 2.73 | [11] |
| Thieno[2,3-b]thiophene Derivative (Compound 2) | MCF-7 (Breast) | 4.42-fold > erlotinib | [11] |
| Thiophene Carboxamide Derivative (Compound 2b) | Hep3B (Liver) | 5.46 | [11] |
| Tetrahydrobenzo[b]thiophene Derivative (BZ02) | A549 (Lung) | 6.10 | [11] |
| Tetrahydrobenzo[b]thiophene Derivative (BU17) | A549 (Lung) | 9.0 | [11] |
| Thiophene Carboxamide Derivative (Compound 2e) | Hep3B (Liver) | 12.58 | [11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and thiophene derivatives have been investigated for their anti-inflammatory properties.[12] Key molecular targets for anti-inflammatory drugs include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Table 2: Comparison of In Silico and In Vitro Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Target | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| Thiophene Derivative 22 | COX-2 | -12.47 | - | [3] |
| Thiophene Derivative 22 | 5-LOX | -11.79 | - | [3] |
| Thiophene Derivative 7 | 15-LOX-1 | - | Potent Inhibition | [12] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene derivatives have demonstrated promising activity against various bacterial and fungal strains.[13][14]
Table 3: Comparison of Antimicrobial Activity of Novel Thiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenylethylamine Derivative | S. aureus | High Binding Affinity (Docking) | [13] |
| Compound 7b | Various Bacteria | Comparable to Ampicillin/Gentamicin | [15] |
| Compound 8 | Various Bacteria | Comparable to Ampicillin/Gentamicin | [15] |
| Compound 3 | Aspergillus fumigatus | Potent Activity | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols for assessing the biological activity of thiophene derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[7]
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the thiophene derivatives.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[9]
Visualizing the Path from Prediction to Validation
The journey from a novel thiophene derivative to a potential drug candidate involves a structured workflow that integrates computational and experimental approaches.
Signaling Pathways Targeted by Thiophene Derivatives
Understanding the mechanism of action of biologically active compounds requires knowledge of the signaling pathways they modulate. For instance, the anti-inflammatory effects of certain thiophene derivatives are attributed to their inhibition of the COX-2 pathway, which is responsible for the production of pro-inflammatory prostaglandins.
Conclusion
The prediction of biological activity for novel thiophene derivatives is a multifaceted process that leverages both computational and experimental methodologies. The integration of QSAR, molecular docking, and a suite of in vitro assays provides a robust framework for identifying and optimizing promising therapeutic candidates. The comparative data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of drug discovery with this versatile class of heterocyclic compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Computational Docking of Nitrothiophene Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rational design and screening of novel therapeutic agents. This guide provides a comparative analysis of computational docking studies of nitrothiophene derivatives against various biological targets implicated in cancer, microbial infections, and neurodegenerative diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the potential of nitrothiophene-based compounds as lead molecules.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from several key studies, showcasing the binding affinities and biological activities of nitrothiophene derivatives against their respective targets. This comparative format allows for a clear assessment of their potential efficacy relative to known inhibitors.
Anticancer Activity: Targeting Caspase-3
Nitrothiophene derivatives have been investigated for their pro-apoptotic potential by targeting key executioner enzymes like caspase-3. Activation of caspase-3 is a critical step in the apoptotic cascade, leading to programmed cell death in cancer cells.
| Compound ID | Biological Target | Docking Score (kcal/mol) | In Vitro Activity | Reference Compound | In Vitro Activity (Reference) |
| Compound 2c | Caspase-3 | Not Reported | Excellent Caspase-3 Activation | Doxorubicin | Not Reported |
| (5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative | 15.59% Apoptosis Ratio | ||||
| 22.33% Mitochondrial Membrane Depolarization |
Table 1: Anticancer activity of a 5-nitrothiophene derivative targeting Caspase-3. While a specific docking score was not provided in the source, the study confirmed interaction with the caspase-3 enzyme.[1]
Antimicrobial Activity: Targeting Bacterial Proteins
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Nitrothiophene derivatives have shown promise in inhibiting essential bacterial proteins, thereby disrupting bacterial survival.
| Compound ID | Biological Target | Docking Score (kcal/mol) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) (Reference) |
| IITR00803 | Not Specified | Not Reported | 4 (S. enterica) | Azithromycin | >1 (S. enterica) |
| (benzoxazole-nitrothiophene) | 16 (E. coli) |
Table 2: Antimicrobial activity of a benzoxazole-nitrothiophene derivative. This compound demonstrated bactericidal activity against enteric pathogens.[2]
Neuroprotective Activity: Targeting Acetylcholinesterase
In neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Certain nitrothiophene derivatives have been explored for their AChE inhibitory potential.
| Compound ID | Biological Target | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |
| Compound 8n | Acetylcholinesterase | Not Reported | Not Reported | Donepezil | Not Reported |
| (5-nitrothiophene-thiazole derivative) | Mixed Inhibition |
Table 3: Acetylcholinesterase inhibitory activity of a 5-nitrothiophene-thiazole derivative. The study indicated that this compound binds to the active site residues of the enzyme.
Experimental Protocols
A detailed understanding of the methodologies employed in computational docking studies is crucial for interpreting and reproducing the results. The following is a generalized protocol based on the methodologies reported in the cited studies.
Molecular Docking Protocol
1. Software and Tools:
-
Docking Software: AutoDock Vina, GOLD, or similar programs are commonly used for molecular docking simulations.
-
Visualization Software: Discovery Studio, PyMOL, or Chimera are utilized for visualizing protein-ligand interactions.
-
Protein Preparation: Protein Data Bank (PDB) is the primary resource for obtaining 3D crystal structures of target proteins.
-
Ligand Preparation: 2D structures of ligands are typically drawn using ChemDraw or similar software and converted to 3D structures.
2. Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the PDB.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollman charges).
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
3. Ligand Preparation:
-
The 2D structures of the nitrothiophene derivatives are sketched and converted to 3D.
-
Energy minimization of the ligand structures is performed using a force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The final ligand structures are saved in the appropriate format (e.g., PDBQT).
4. Grid Generation and Docking:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking simulation is performed using the chosen software. The algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The results are typically ranked based on their docking scores, with more negative scores indicating a higher predicted binding affinity.
5. Analysis of Results:
-
The docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues.
-
Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the computational docking studies of nitrothiophene derivatives.
Caption: A flowchart illustrating the typical workflow of a computational docking study.
References
Safety Operating Guide
Proper Disposal of 4-Nitrothiophene-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Nitrothiophene-2-carbonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals. Due to its chemical structure, containing both a nitro group and a nitrile group on a thiophene ring, this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1]. Therefore, all handling and disposal must be conducted with strict adherence to safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to follow standard laboratory safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but double-gloving may be advisable), safety goggles, a face shield to protect against splashes, and a flame-resistant lab coat[2][3].
-
Ventilation: All work with this compound and its waste must be performed in a certified chemical fume hood to minimize the risk of inhalation[1][2].
-
Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources if the substance is flammable. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with a non-combustible absorbent material like sand or vermiculite. The collected material should be placed in a sealed container for disposal as hazardous waste[2].
Quantitative Hazard Data
| Hazard Classification | Category | Statement |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin[1] |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][4]. Do not attempt to neutralize or dispose of this chemical down the drain[5].
Experimental Protocol for Waste Segregation and Collection:
-
Segregation at the Source: Immediately segregate all waste contaminated with this compound at the point of generation. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, weighing paper, and gloves[3][4].
-
Rinsate from cleaning contaminated glassware. The first rinse of a container that held this substance should always be collected as hazardous waste[6].
-
-
Use of Designated Waste Containers:
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, leak-proof hazardous waste container[3]. The container should be kept closed except when adding waste[4][6].
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and chemically compatible hazardous waste container[3][4]. Ensure the container is properly sealed to prevent leaks and evaporation[6]. Do not mix this waste with other incompatible waste streams[3][6].
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.
-
Your institution's EHS office may have specific labeling requirements that must be followed.
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Nitrothiophene-2-carbonitrile
This guide provides critical safety, logistical, and operational information for the handling and disposal of 4-Nitrothiophene-2-carbonitrile (CAS No: 16689-02-4) in a laboratory setting.[1] Adherence to these procedures is paramount for ensuring the safety of all personnel and maintaining experimental integrity. This compound is toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing. | |
| Hand Protection | Gloves | Wear protective gloves. Inspect gloves before use and remove with care to avoid skin contamination.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. |
| Protective Clothing | Wear appropriate protective clothing.[1] | |
| Respiratory Protection | Engineering Controls | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1] |
| Respirator | If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
First Aid Measures
Immediate action is crucial in the event of exposure. The following table outlines the appropriate first aid procedures.[1]
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth.[1] |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Operational Plan: Handling and Experimental Protocol
A meticulous and controlled approach is essential when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all handling procedures.[1]
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Assemble all necessary equipment and reagents before commencing the experiment to minimize handling time.
2. Weighing and Transfer:
-
Weigh the solid this compound in a tared, sealed container within the chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools for transfer to minimize the generation of dust.
-
Close the container tightly immediately after use.[1]
3. Reaction and Monitoring:
-
Perform all reactions within the chemical fume hood.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Keep the sash of the fume hood at the lowest practical height throughout the experiment.
4. Post-Experiment:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Properly label and store any resulting products or mixtures.
-
Wash hands and any exposed skin thoroughly after handling.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use a designated, leak-proof, and chemically compatible container for all waste.
-
The container must be kept tightly closed except when adding waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
3. Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national regulations.[1]
-
It is recommended to use an approved waste disposal plant for chemical waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
